Pioglitazone
Description
Structure
3D Structure of Parent
Properties
CAS No. |
105390-47-4 |
|---|---|
Molecular Formula |
C19H19N2NaO3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S.Na/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
SQHZCSKYFSLBLG-UHFFFAOYSA-M |
SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[Na+] |
Synonyms |
5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Pioglitazone Action
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Dependent Mechanisms
The therapeutic effects of pioglitazone (B448) are predominantly mediated through its interaction with PPARγ. drugbank.com This interaction initiates a cascade of molecular events that ultimately alter the expression of genes involved in metabolic processes. wikipedia.org
Ligand Binding and Receptor Activation
This compound directly binds to the ligand-binding domain (LBD) of PPARγ. frontiersin.orgresearchgate.net This binding event induces a conformational change in the receptor protein, a critical step for its activation. myendoconsult.com The thiazolidinedione head group of this compound interacts with helix 12 of the PPARγ LBD, locking the receptor in an "activated" conformation. nih.gov This activated state facilitates the recruitment of nuclear co-factors necessary for transcriptional regulation. frontiersin.orgnih.gov
PPARγ Isoform Specificity (PPARγ1, PPARγ2)
There are two main isoforms of PPARγ, designated as PPARγ1 and PPARγ2, which arise from alternative splicing. uth.eduplos.org PPARγ2 contains an additional 30 amino acids at its N-terminus compared to PPARγ1. uth.eduoup.com While PPARγ1 is expressed in various tissues including the heart, skeletal muscle, kidney, and pancreas, PPARγ2 expression is primarily restricted to adipose tissue under normal physiological conditions. oup.commdpi.com
Studies have shown that this compound acts as a selective agonist for human PPARγ1. researchgate.netfocusbiomolecules.com However, transient transfection experiments have demonstrated that both murine PPARγ1 and PPARγ2 respond to this compound with a similar half-maximal effective concentration of activation. frontiersin.orgnih.gov Although both isoforms are activated by this compound, their distinct tissue distribution suggests they may mediate different physiological effects. pnas.org
| Isoform | Key Characteristics | Primary Tissue Expression |
| PPARγ1 | Lacks the additional 30 N-terminal amino acids. | Heart, skeletal muscle, kidney, pancreas, urothelium, intestine. oup.com |
| PPARγ2 | Contains an additional 30 amino acids at the N-terminus. uth.edu | Predominantly in adipose tissue. oup.commdpi.com |
Heterodimerization with Retinoid X Receptor (RXR)
Upon ligand binding and activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). spandidos-publications.comfrontiersin.orgnih.gov This heterodimerization is a crucial step that enables the complex to bind to specific DNA sequences. myendoconsult.com The formation of the PPARγ-RXR heterodimer is enhanced by the presence of this compound. acs.org This complex of PPARγ, RXR, and the ligand (this compound) is the functional unit that modulates gene expression. frontiersin.org
PPARγ Independent and Non-Genomic Mechanisms
This compound's molecular interactions extend beyond its well-documented role as a PPARγ agonist. The compound engages in direct binding with other cellular proteins and modulates key metabolic and signaling pathways through non-genomic actions. These PPARγ-independent effects are increasingly recognized as crucial contributors to its pharmacological effects. ahajournals.org
This compound directly interacts with mitoNEET, a [2Fe-2S] cluster protein located on the outer mitochondrial membrane. eiu.edu This binding has been shown to stabilize the 2Fe-2S cluster within mitoNEET, making it more resistant to release. pnas.org The interaction between this compound and mitoNEET is hypothesized to be a basis for neuroprotection following central nervous system injury by preventing calcium-induced mitochondrial dysfunction. nih.gov Studies have demonstrated that this compound's ability to mitigate mitochondrial dysfunction is dependent on the presence of mitoNEET. nih.gov The stabilization of mitoNEET's iron-sulfur cluster by this compound suggests a direct regulatory role on the protein's function, which is implicated in iron and reactive oxygen species homeostasis, as well as energy metabolism. anr.fr
This compound has been identified as an acute and specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC) at clinically relevant concentrations. pnas.org The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle. pnas.org this compound is a racemic mixture of two enantiomers, R and S, which can interconvert. The S enantiomer is a PPARγ ligand, while both the R and S enantiomers can inhibit the MPC. nih.gov Inhibition of the MPC by this compound can reduce hepatic glucose production and increase fatty acid oxidation. nih.govnih.gov This action appears to be independent of PPARγ, as demonstrated by studies using deuterium-stabilized R-pioglitazone (PXL065), which lacks PPARγ activity but retains its ability to inhibit the MPC. natap.orgnih.gov The inhibition of pyruvate transport into mitochondria has been shown to suppress pyruvate-driven ATP synthesis. nih.govresearchgate.net
This compound exerts rapid effects on several key signaling pathways, often in a manner independent of its genomic actions through PPARγ. These modulations can influence cellular processes such as proliferation, inflammation, and metabolism.
MAPK (Mitogen-Activated Protein Kinase): this compound can induce sustained activation of the MAPK pathway, which has been linked to its anti-proliferative effects in certain cancer cells. researchgate.net This activation can lead to the upregulation of cell cycle inhibitors. researchgate.net In other contexts, this compound has been shown to decrease the levels of phosphorylated MAPK, suggesting a role in inhibiting growth and survival signals. nih.gov
Akt (Protein Kinase B): this compound has been observed to decrease the levels of phosphorylated Akt, a key protein in a signaling pathway that promotes cell survival and growth. nih.gov
NF-κB (Nuclear Factor-kappa B): this compound can inhibit the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and mediators. researchgate.net This anti-inflammatory effect is a significant aspect of its therapeutic profile.
AMPK (AMP-activated Protein Kinase): The modulation of the MPC by this compound suggests a potential for insulin-independent mechanisms that may be mediated by AMPK. pnas.org
Effects on Acyl-CoA Synthetase 4 (ACSL4)
Influence on Cellular Bioenergetics and Mitochondrial Function
This compound has been shown to improve mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.net This is often associated with the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis. nih.govresearchgate.netx-mol.net Furthermore, this compound influences mitochondrial dynamics, the balance between mitochondrial fusion and fission, which is critical for maintaining a healthy mitochondrial network.
Studies have demonstrated that this compound can modulate the expression of key proteins involved in mitochondrial dynamics: nih.govresearchgate.netx-mol.netmdpi.com
Optic Atrophy 1 (OPA1): this compound can upregulate OPA1, a protein essential for the fusion of the inner mitochondrial membrane. x-mol.netamegroups.org
Mitofusin 1 (Mfn1): this compound has been shown to increase the expression of Mfn1, a protein that mediates the fusion of the outer mitochondrial membrane. x-mol.netamegroups.org
Dynamin-related protein 1 (Drp1): this compound can downregulate Drp1, a protein that promotes mitochondrial fission. x-mol.net
By promoting fusion (via OPA1 and Mfn1) and inhibiting fission (via Drp1), this compound helps to maintain a more interconnected and functional mitochondrial network. x-mol.net This can lead to improved mitochondrial function, including increased ATP production and reduced production of reactive oxygen species. x-mol.netamegroups.org
Regulation of Mitochondrial Membrane Potential
This compound has been shown to exert a modulatory effect on the mitochondrial membrane potential (ΔΨm), a critical component of mitochondrial function. Studies have indicated that this compound can lead to a decrease in ΔΨm. mdpi.com For instance, in isolated intact thymocytes, incubation with this compound resulted in a significant increase in the proportion of cells with depolarized mitochondria. mdpi.com This effect, however, was noted to be milder compared to the potent mitochondrial uncoupler FCCP. mdpi.com The collapse in mitochondrial membrane potential is a significant event as it can facilitate the release of cytochrome c from the mitochondria, a key step in the induction of apoptosis. thieme-connect.com
In the context of chronic kidney disease models, mitochondrial dysfunction is characterized by a significant decline in ΔΨm. frontiersin.orgnih.gov Treatment with this compound has been observed to stabilize the mitochondrial membrane potential, suggesting a protective role in this setting. frontiersin.orgnih.gov Similarly, in fibroblasts from patients with PITRM1 deficiency, a condition associated with mitochondrial dysfunction, this compound treatment was found to restore the mitochondrial membrane potential. frontiersin.orguib.no This restoration is linked to the upregulation of insulin-degrading enzyme (IDE) and PITRM1 protein levels, which helps in clearing accumulated mitochondrial targeting sequences that disrupt the membrane potential. frontiersin.orguib.no Furthermore, in mesenchymal stem cells exposed to the uremic toxin p-cresol, which induces mitochondrial dysfunction, pretreatment with this compound restored the mitochondrial potential. mdpi.com
Effects on Mitochondrial Respiratory Chain Complexes (Complex I, III, IV)
This compound directly interacts with and modulates the activity of the mitochondrial respiratory chain complexes, particularly Complex I and Complex III. Research has demonstrated that this compound can inhibit the activity of these complexes. mdpi.com Specifically, it has been found to decrease state 3 mitochondrial respiration by inhibiting and disassembling Complex I. mdpi.com In isolated rat mitochondria, the inhibitory effect of this compound on State 3 respiration was more pronounced when Complex I substrates (malate/glutamate) were used compared to Complex II substrate (succinate). core.ac.uk This suggests a primary action on Complex I. core.ac.uk Some studies also report an inhibition of Complex III. mdpi.comthieme-connect.com
In models of chronic kidney disease, where the activities of complexes I and III are inhibited, this compound treatment has been shown to maintain the activities of these complexes. frontiersin.orgnih.gov It also upregulates the expression of key subunits of these complexes, such as NDUFB8 (a subunit of Complex I) and COX I (a subunit of Complex IV). frontiersin.orgnih.gov This suggests a protective effect on the mitochondrial respiratory chain. In contrast, other studies on isolated mitochondria have shown that this compound can impair Complex I and III activities, leading to reduced oxygen consumption and ATP synthesis. researchgate.net This discrepancy may be due to different experimental conditions, concentrations of this compound used, and the specific cell or tissue types being studied.
Modulation of Oxygen Consumption Rate and ATP Production
This compound has been shown to modulate mitochondrial respiration, affecting both the oxygen consumption rate (OCR) and the production of adenosine (B11128) triphosphate (ATP). In cultured hepatocytes and isolated mitochondria from both hepatocytes and human skeletal muscle, this compound inhibited pyruvate-driven oxygen consumption and dose-dependently inhibited pyruvate-driven ATP synthesis. researchgate.netnih.gov This inhibition of aerobic fuel consumption appears to be a consistent finding in isolated tissues and cells. nih.gov Studies have shown that this compound can acutely reduce whole-body energy metabolism, as measured by oxygen consumption and carbon dioxide production. diabetesjournals.org
| Experimental Model | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Reference |
| Cultured Hepatocytes | Inhibited pyruvate-driven OCR | Inhibited pyruvate-driven ATP synthesis | researchgate.netnih.gov |
| Isolated Mitochondria (Hepatocytes, Skeletal Muscle) | Inhibited pyruvate-driven oxygen consumption | Selectively and dose-dependently inhibited pyruvate-driven ATP synthesis | researchgate.netnih.gov |
| Whole Body (Rats) | Acutely reduces whole-body energy metabolism (oxygen consumption) | Not directly measured, but implied reduction due to reduced metabolism | diabetesjournals.org |
| Down Syndrome Fibroblasts | Significant increase | Significant increase in basal ATP content | frontiersin.org |
| Chronic Kidney Disease (Rats) | Not explicitly stated, but improved mitochondrial function | Maintained ATP production | frontiersin.orgnih.gov |
| INS832/13 β-cells and Isolated Rat Islets | Reduced | Reduced | diabetesjournals.org |
Impact on Reactive Oxygen Species (ROS) Generation and Antioxidant Systems (e.g., Glutathione)
This compound has a significant impact on the generation of reactive oxygen species (ROS) and the cellular antioxidant systems, including glutathione (B108866) (GSH). One of the mechanisms by which some thiazolidinediones can cause cytotoxicity is through the generation of ROS. thieme-connect.com Increased ROS can lead to the oxidation of vital mitochondrial components. thieme-connect.com However, numerous studies have demonstrated that this compound can also have antioxidant effects, reducing ROS production and bolstering antioxidant defenses.
In a model of chronic kidney disease, this compound treatment inhibited ROS generation. frontiersin.orgnih.gov Similarly, in Down syndrome cells, this compound led to a significant decrease in ROS production. frontiersin.org Studies have also shown that this compound can inhibit the production of ROS induced by agents like gentamicin. researchgate.net
This compound has been observed to increase the levels of the key antioxidant, reduced glutathione (GSH). biomedscidirect.comjpp.krakow.plscielo.brnih.gov In rats with metabolic syndrome induced by a high-fat-carbohydrate diet, this compound therapy increased GSH levels. scielo.brnih.gov In diabetic rats, this compound treatment also led to a significant increase in GSH levels. biomedscidirect.com Furthermore, this compound has been shown to increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. biomedscidirect.comjpp.krakow.pl This enhancement of the antioxidant system contributes to the reduction of oxidative stress. scielo.brnih.govnih.gov
Pioglitazone S Modulation of Core Cellular Processes
Regulation of Cell Proliferation and Apoptosis
Pioglitazone (B448) has been shown to impact cell growth and survival by influencing the machinery that controls cell division and by activating pathways that lead to cellular demise. These actions are critical in various physiological and pathological contexts.
This compound demonstrates anti-proliferative effects in several cell types, often by inducing cell cycle arrest. This process halts the progression of the cell through its division cycle, thereby preventing the formation of new cells. Research has shown that this compound can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions.
In T-cell acute lymphoblastic leukemia Jurkat cells, for instance, treatment with this compound resulted in cell cycle arrest at the G2/M phase. mums.ac.irnih.gov This arrest was associated with the deregulation of key cell cycle regulators, including cell division cycle 25A (Cdc25A) phosphatase and the cyclin-dependent kinase inhibitor 1B (p27). mums.ac.irnih.gov Similarly, in human colorectal cancer cell lines SNU-C4 and SNU-C2A, which lack a functional retinoblastoma (RB) protein, this compound induced a G2/M phase block. donga.ac.kr This was accompanied by a decrease in the levels of cyclin B1 and cdc2, and an increase in p21, proteins that are crucial for the G2/M transition. donga.ac.kr Furthermore, in MIA PaCa-2 pancreatic cancer cells, this compound has been observed to induce a G0/G1 arrest. bibliotekanauki.pl In some cancer cells, the anti-proliferative effects of this compound are linked to the proteasome-dependent degradation of cyclin D1. bibliotekanauki.pl
It is noteworthy that while some studies suggest a G1 cell cycle arrest in certain leukemia cell lines like HL60, other research on Jurkat cells points towards a predominant effect on the G2/M transition, indicating that the specific phase of cell cycle arrest can be cell-line dependent. mums.ac.ir
Table 1: Effects of this compound on Cell Cycle Progression in Different Cell Lines
| Cell Line | Cancer Type | Effect on Cell Cycle | Associated Molecular Changes |
|---|---|---|---|
| Jurkat E6.1 | T-cell acute lymphoblastic leukemia | G2/M arrest | Deregulation of Cdc25A and p27; Inhibition of cyclin D1 |
| SNU-C4, SNU-C2A | Colorectal cancer (RB-deficient) | G2/M block | Down-regulation of cyclin B1 and cdc2; Up-regulation of p21 |
| MIA PaCa-2 | Pancreatic cancer | G0/G1 arrest | Increased levels of p27; Decreased levels of cyclin D1 |
| K-562 | Chronic Myelogenous Leukemia | G0/G1 arrest | Increased expression of p27 |
This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key regulatory proteins. This process is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.
The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are central regulators of apoptosis. researchgate.net this compound has been shown to influence the balance of these proteins. In human colorectal cancer cells, this compound treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2. donga.ac.kr The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, with a higher ratio favoring cell death. mdpi.com
The tumor suppressor protein p53 also plays a significant role in this compound-induced apoptosis. In pancreatic cancer cells, this compound treatment resulted in increased levels of p53. bibliotekanauki.pl p53 can transcriptionally activate the pro-apoptotic gene Bax, thereby promoting apoptosis. researchgate.net Furthermore, this compound has been observed to decrease the levels of cyclin D1, a protein involved in cell cycle progression, in pancreatic and bladder cancer cells. bibliotekanauki.plresearchgate.net The degradation of cyclin D1 can contribute to cell cycle arrest and subsequently apoptosis. bibliotekanauki.pl
The induction of apoptosis by this compound can occur through both caspase-dependent and caspase-independent pathways. donga.ac.kr In colorectal cancer cells, this compound was shown to induce the release of cytochrome c from the mitochondria into the cytosol, a key event that triggers the caspase cascade. donga.ac.kr
This compound is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key transcription factor in adipocyte differentiation. nih.gov Consequently, this compound has been shown to promote the differentiation of preadipocytes into mature adipocytes.
In 3T3-F442A and 3T3-L1 preadipocyte cell lines, treatment with this compound enhances differentiation, leading to a greater accumulation of lipid droplets. mdpi.comphysiology.org This is accompanied by an increased expression of genes specific to adipose tissue, such as those encoding for glucose transporters GLUT-1 and GLUT-4, adipsin, and aP2. physiology.org In vivo studies in obese Zucker (fa/fa) rats have also demonstrated that this compound treatment leads to an increase in the number of small adipocytes, indicating enhanced adipocyte differentiation. nih.gov
Conversely, in other cell lineages, this compound can have an inhibitory effect on differentiation. For example, in bone marrow stromal cells (BMSCs) induced to differentiate into osteoblasts, this compound has been shown to suppress osteogenesis while promoting an adipocyte phenotype. bone-abstracts.org This effect is characterized by a repression of osteogenic genes like runx2 and osterix, and an induction of adipogenic genes such as PPAR-γ and lipoprotein lipase (B570770). bone-abstracts.org
Furthermore, in a model of islet beta-cell de-differentiation in db/db mice, this compound treatment was found to reverse this process. mdpi.com It increased the expression of mature β-cell markers like insulin (B600854) and Nkx6.1, while reducing the abundance of the de-differentiation marker Aldh1a3. mdpi.com
Table 2: Effects of this compound on Cell Differentiation in Various Cell Types
| Cell Type | Effect of this compound | Key Molecular/Cellular Changes |
|---|---|---|
| 3T3-L1, 3T3-F442A preadipocytes | Promotes differentiation into adipocytes | Increased lipid droplet accumulation; Increased expression of GLUT-1, GLUT-4, adipsin, aP2 |
| Obese Zucker (fa/fa) rat adipose tissue | Enhances adipocyte differentiation in vivo | Increase in the number of small adipocytes |
| Bone Marrow Stromal Cells (BMSCs) | Suppresses osteoblast differentiation, promotes adipogenesis | Repression of osteogenic genes (runx2, osterix); Induction of adipogenic genes (PPAR-γ, lipoprotein lipase) |
| Pancreatic β-cells (db/db mice) | Reverses de-differentiation | Increased expression of insulin and Nkx6.1; Decreased expression of Aldh1a3 |
Induction of Apoptosis (e.g., Bcl-2/Bax pathways, p53, cyclin D1)
Modulation of Inflammatory Pathways
This compound exerts significant anti-inflammatory effects by targeting key signaling pathways and the production of inflammatory mediators. These actions are largely mediated through its activation of PPAR-γ, which can interfere with pro-inflammatory transcription factors.
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation. This compound has been consistently shown to inhibit the NF-κB signaling pathway in various cell types and inflammatory conditions.
The inhibitory mechanism of this compound on NF-κB can occur at multiple levels. In a model of peripheral inflammation using a human in vitro blood-brain barrier, this compound was found to attenuate the phosphorylation of NF-κB, a critical step for its activation. mdpi.com Furthermore, longer treatment with this compound can lead to the degradation of the p65 subunit of NF-κB through a process involving ubiquitination, which is initiated by the binding of activated PPAR-γ to p65. mdpi.comresearchgate.net By preventing NF-κB activation and promoting its degradation, this compound effectively halts downstream inflammatory signaling. mdpi.com
In the context of diabetic nephropathy, this compound has been shown to down-regulate NF-κB expression, which contributes to its ameliorative effects on renal damage. plos.org Similarly, in polymicrobial sepsis, this compound treatment increased the expression of inhibitor κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm, thereby reducing NF-κB activity in the lung. capes.gov.br this compound has also been found to inhibit NF-κB activation in high glucose-treated coronary artery smooth muscle cells and in chondrocytes, where it can protect against cartilage degradation. researchgate.netspandidos-publications.com
A major consequence of NF-κB inhibition by this compound is the reduced production of pro-inflammatory cytokines. This compound has been demonstrated to suppress the expression and secretion of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a variety of cell types and inflammatory models.
In lipopolysaccharide (LPS)-stimulated astrocytes, this compound treatment significantly inhibited the secretion of TNF-α, IL-1β, and IL-6. nih.gov Similarly, in palmitate-treated pancreatic β-cells, this compound reversed the increased expression of these inflammatory cytokines. e-enm.org Studies in animal models of insulin resistance and sepsis have also shown that this compound administration leads to a decrease in circulating levels of TNF-α and IL-6. capes.gov.brscielo.br
The regulatory effect of this compound on cytokine production is also evident in the context of cutaneous leishmaniasis, where it downregulates the production of TNF-α, IL-1β, and IL-6 by peripheral blood mononuclear cells. frontiersin.org In a model of renal ischemia-reperfusion injury, this compound administration significantly decreased the levels of TNF-α, IL-1β, and IL-6 in the renal tissue. nih.gov This broad-spectrum inhibition of pro-inflammatory cytokine production underscores the potent anti-inflammatory properties of this compound.
Table 3: Regulation of Pro-inflammatory Cytokines by this compound in Different Models
| Cell/Tissue Type or Model | Stimulus/Condition | Effect of this compound on Pro-inflammatory Cytokines |
|---|---|---|
| Astrocytes | Lipopolysaccharide (LPS) | Inhibition of TNF-α, IL-1β, IL-6 secretion |
| Pancreatic β-cells | Palmitate | Reversal of increased TNF-α, IL-1β, IL-6 expression |
| Rat model of insulin resistance | High fat-carbohydrate diet | Down-regulation of TNF-α and IL-6 levels |
| Mouse model of sepsis | Cecal ligation and puncture | Decrease in plasma pro-inflammatory cytokines |
| Peripheral blood mononuclear cells (Cutaneous leishmaniasis) | Soluble Leishmania antigen (SLA) | Decreased production of TNF, IL-6, IL-1β |
| Renal tissue (Ischemia-reperfusion injury) | Ischemia-reperfusion | Decreased levels of TNF-α, IL-1β, IL-6 |
Effects on Inflammatory Enzymes and Mediators (e.g., iNOS, Arginase-II)
This compound exerts significant influence over inflammatory pathways by modulating the activity of key enzymes such as inducible nitric oxide synthase (iNOS) and Arginase-II. These enzymes share a common substrate, L-arginine. Under inflammatory conditions, iNOS activity is typically upregulated, leading to the production of nitric oxide (NO), a pro-inflammatory mediator. Conversely, Arginase-II converts L-arginine to L-ornithine and urea, a pathway that can reduce inflammation by diverting the substrate away from NO production. nih.gov
Research demonstrates that this compound can shift the balance of L-arginine metabolism away from a pro-inflammatory state. In studies involving renal ischemia-reperfusion injury, this compound administration led to a significant decrease in iNOS levels while simultaneously increasing the expression of Arginase-II. nih.govaphrc.orgresearchgate.net This dual action effectively suppresses the inflammatory cascade by limiting the availability of L-arginine for iNOS-mediated NO synthesis. nih.govresearchgate.net Similarly, in models of sepsis-induced adipose tissue inflammation, this compound treatment reduced the expression of inflammatory markers while affecting the expression of both M1 macrophage markers like iNOS and M2 macrophage markers like Arginase-1 (Arg1). jst.go.jpscielo.br
This modulation is a critical component of this compound's anti-inflammatory mechanism, demonstrating its ability to intervene at a crucial metabolic branch-point to control inflammatory responses. nih.gov
Table 1: Effect of this compound on Inflammatory Enzymes
| Enzyme | Effect of this compound | Studied Model | Key Finding | Reference |
| iNOS | Decrease | Renal Ischemia-Reperfusion Injury | Reduced levels of pro-inflammatory iNOS. | nih.gov |
| Arginase-II | Increase | Renal Ischemia-Reperfusion Injury | Increased levels, shifting substrate away from NO production. | nih.gov |
| iNOS | Decrease | Sepsis-Induced Acute Lung Injury | Inhibited M1 macrophage polarization and iNOS expression. | scielo.br |
| Arginase-1 | Increase | Sepsis-Induced Acute Lung Injury | Enhanced M2 macrophage polarization and Arg1 expression. | scielo.br |
Interaction with Nrf2-Mediated Antioxidant Signaling
This compound actively engages the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. nih.govnih.gov This interaction is fundamental to its protective effects against oxidative stress. plos.org Activation of Nrf2 by this compound leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govnih.gov
In models of neuronal injury, this compound has been shown to augment the expression of Nrf2 and HO-1, thereby establishing a robust antioxidant defense in brain tissue. nih.govnih.gov Studies using primary cortical neurons demonstrated that the neuroprotective effects of this compound against oxidative damage were dependent on the presence of Nrf2; in neurons lacking Nrf2, this compound failed to confer protection. nih.govnih.gov This highlights the essential role of the Nrf2 pathway in mediating this compound's antioxidant activity. nih.govnih.gov The mechanism involves this compound promoting the activation of the antioxidant response element (ARE), a process that triggers the expression of these defense genes. nih.govnih.gov This Nrf2 activation is not limited to neuronal cells; it has also been observed in kidney cells and during preimplantation embryo development, where this compound treatment upregulated Nrf2 and several antioxidant enzymes, reducing intracellular oxidative stress. plos.orgresearcherslinks.com
Table 2: this compound's Interaction with the Nrf2 Pathway
| Component | Effect of this compound | Studied Model | Key Finding | Reference |
| Nrf2 | Increased Expression/Activation | Ischemic Brain Tissue | Upregulated Nrf2 expression, activating the antioxidant defense pathway. | nih.govnih.gov |
| HO-1 | Increased Expression | Ischemic Brain Tissue | Enhanced expression of the Nrf2 target gene HO-1. | nih.gov |
| Nrf2 | Increased Protein Expression | Human Kidney-2 (HK-2) Cells | Restored Nrf2 signaling, contributing to protection against toxicity. | plos.org |
| Nrf2 | Upregulated Expression | Mouse Preimplantation Embryo | Promoted the expression of Nrf2 and downstream antioxidant enzyme genes. | researcherslinks.com |
Impact on Lipid and Glucose Homeostasis at the Cellular Level
Adipocyte Differentiation and Lipid Storage Regulation (e.g., LPL, ACS, GPDH, PEPCK-C)
This compound plays a crucial role in regulating lipid metabolism at the cellular level, primarily by promoting adipocyte differentiation and enhancing the capacity for lipid storage in subcutaneous fat. diabetesjournals.orgnih.govfrontiersin.org This is achieved through the upregulation of several key genes involved in triglyceride synthesis and storage. diabetesjournals.orgnih.gov
Studies in human subcutaneous fat have shown that treatment with this compound increases the mRNA expression of genes crucial for providing the components for triglyceride synthesis. diabetesjournals.orgnih.gov Specifically, it upregulates lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins to release fatty acids for uptake, and acetyl-CoA synthetase (ACS), which activates these fatty acids. diabetesjournals.orgnih.gov
Furthermore, this compound increases the expression of enzymes involved in the synthesis of glycerol-3-phosphate, the backbone for triglyceride molecules. These include cytosolic phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C) and glycerol-3-phosphate dehydrogenase (GPDH). diabetesjournals.orgnih.govresearchgate.net The upregulation of PEPCK-C is particularly significant as it is a key enzyme in glyceroneogenesis, a pathway that generates glycerol-3-phosphate from precursors other than glucose. diabetesjournals.orgresearchgate.net By enhancing these pathways, this compound facilitates the efficient uptake and storage of fatty acids within adipocytes, which may help prevent lipid accumulation in other tissues like the liver and muscle. diabetesjournals.orgresearchgate.net
Table 3: Regulation of Lipid Storage Genes by this compound in Human Adipose Tissue
| Gene | Gene Product Function | Effect of this compound | Significance | Reference |
| LPL | Lipoprotein Lipase | Increased mRNA Expression | Enhances fatty acid availability for uptake by adipocytes. | diabetesjournals.orgnih.gov |
| ACS | Acetyl-CoA Synthetase | Increased mRNA Expression | Activates fatty acids for triglyceride synthesis. | diabetesjournals.orgnih.gov |
| PEPCK-C | Phosphoenolpyruvate Carboxykinase | Increased mRNA Expression | Key enzyme in glyceroneogenesis for glycerol-3-phosphate synthesis. | diabetesjournals.orgnih.govresearchgate.net |
| GPDH | Glycerol-3-Phosphate Dehydrogenase | Increased mRNA Expression | Contributes to glycerol-3-phosphate synthesis. | diabetesjournals.orgnih.gov |
Cellular Insulin Sensitivity Enhancement (e.g., Adiponectin, AMPK signaling)
This compound enhances cellular insulin sensitivity through mechanisms that involve both adiponectin and the direct activation of AMP-activated protein kinase (AMPK). nih.govnih.gov Adiponectin, an adipokine secreted by fat cells, is a key mediator of insulin sensitivity. This compound treatment significantly increases plasma adiponectin concentrations. nih.govnih.gov This elevated adiponectin then acts on tissues like skeletal muscle to stimulate the AMPK pathway. nih.govresearchgate.net
AMPK is a critical cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. nih.gov this compound-induced activation of AMPK in human skeletal muscle leads to the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), which in turn increases fat oxidation. nih.govnih.gov Furthermore, this compound increases the mRNA levels of adiponectin receptors (AdipoR1 and AdipoR2) in muscle, amplifying the signal from increased adiponectin levels. nih.govnih.gov
Interestingly, some research suggests that thiazolidinediones, including this compound, can also activate AMPK rapidly and directly, in a manner that appears independent of changes in gene transcription or adiponectin levels. physiology.org This acute activation is associated with a change in the cellular energy state (an increased AMP:ATP ratio) and contributes to increased glucose uptake and fatty acid oxidation. physiology.org
Table 4: this compound's Mechanisms for Enhancing Cellular Insulin Sensitivity
| Mediator/Pathway | Effect of this compound | Downstream Effect | Key Finding | Reference |
| Adiponectin | Increased Plasma Concentration | Stimulates muscle AMPK signaling. | A key mechanism by which this compound improves muscle insulin sensitivity. | nih.govnih.gov |
| AMPK | Increased Phosphorylation/Activation | Increases fatty acid oxidation and glucose uptake. | This compound stimulates the AMPK pathway in human skeletal muscle. | nih.govnih.gov |
| Adiponectin Receptors | Increased mRNA Expression | Enhances cellular response to adiponectin. | Upregulates AdipoR1 and AdipoR2 in muscle. | nih.govnih.gov |
| AMPK (Acute) | Rapid Activation | Increases glucose uptake and fat oxidation. | This compound can activate AMPK within minutes, likely independent of gene transcription. | physiology.org |
Glucose Transport and Utilization (e.g., GLUT-1, GLUT-3)
This compound influences the expression of glucose transporter (GLUT) proteins, which are essential for the uptake of glucose into cells, although its effects can be tissue-specific. In adipocytes, this compound has been shown to markedly enhance the expression of both GLUT-1 and GLUT-4. nih.gov In studies using 3T3-F442A cells, treatment with this compound led to a time-dependent increase in the abundance of mRNA transcripts for GLUT-1 and GLUT-4, which correlated with increased protein levels. nih.gov This effect was mainly attributed to the stabilization of the transporter mRNA transcripts, leading to increased half-lives and establishing the adipocytes in a state active for glucose uptake and metabolism. nih.gov
However, the effect of this compound on GLUT expression varies in other tissues. In a study on the mouse cochlea, this compound significantly upregulated the mRNA expression of GLUT-1. karger.com In contrast, a study on a mouse model of epilepsy (PTZ-kindled mice) found that this compound decreased the expression of GLUT-1 and GLUT-3 in the hippocampus. mdpi.comresearchgate.net This suggests that this compound's modulation of glucose transporters is highly dependent on the cellular context and tissue type.
Table 5: Effect of this compound on Glucose Transporter Expression
| Transporter | Tissue/Cell Type | Effect of this compound | Mechanism/Finding | Reference |
| GLUT-1 | 3T3-F442A Adipocytes | Increased mRNA & Protein | Increased mRNA transcript stability. | nih.gov |
| GLUT-1 | Mouse Cochlea | Increased mRNA Expression | Associated with insulin-stimulated glucose uptake. | karger.com |
| GLUT-1 | Mouse Hippocampus (PTZ-kindled) | Decreased Expression | Part of a neuroprotective mechanism in an epilepsy model. | mdpi.comresearchgate.net |
| GLUT-3 | Mouse Hippocampus (PTZ-kindled) | Decreased Expression | Part of a neuroprotective mechanism in an epilepsy model. | mdpi.comresearchgate.net |
Organ Specific Preclinical and in Vitro Research
Research on Adipose Tissue Biology
Pioglitazone (B448), a potent agonist for Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a receptor highly expressed in adipose tissue, has been extensively studied for its role in adipocyte biology. frontiersin.org Research indicates that many of the systemic insulin-sensitizing effects of the drug are mediated through its direct actions on fat cells. tandfonline.com
This compound consistently demonstrates a significant impact on the secretion and signaling of adiponectin, an adipokine known for its insulin-sensitizing and anti-inflammatory properties.
In vitro studies using human adipose tissue, human and mouse adipocytes, and various cell lines have shown that this compound specifically increases the secretion of the high-molecular-weight (HMW) isoform of adiponectin. physiology.org This effect appears to occur at a post-transcriptional level, as research has not detected a corresponding increase in adiponectin mRNA levels following treatment. physiology.org Further investigations in 3T3-L1 adipocytes and fat tissue of db/db mice suggest that this compound's ability to increase adiponectin production may be linked to its suppression of the Suppressor of Cytokine Signaling 3 (SOCS3). researchgate.net This suppression is associated with an increase in STAT3 phosphorylation, a key step in adiponectin production. researchgate.net
Animal and human studies corroborate these findings, consistently showing that this compound treatment elevates circulating levels of total adiponectin and its HMW oligomers. frontiersin.orgmdpi.com Beyond increasing adiponectin secretion, this compound has also been found to enhance its signaling pathway. In muscle biopsies from human subjects with type 2 diabetes, treatment with this compound increased the mRNA expression of both adiponectin receptors, AdipoR1 and AdipoR2. frontiersin.org
| Study Type | Model | Key Findings on Adiponectin | Reference(s) |
| In Vitro | Human Adipose Tissue, Human/Mouse Adipocytes | Increased secretion of High-Molecular-Weight (HMW) adiponectin; effect is post-transcriptional. | physiology.org |
| In Vitro | 3T3-L1 Adipocytes | Increased adiponectin secretion and STAT3 phosphorylation; suppressed SOCS3 expression. | researchgate.net |
| In Vivo | db/db Mice | Increased adiponectin secretion and STAT3 phosphorylation in fat tissue. | researchgate.net |
| In Vivo | Human subjects with Type 2 Diabetes | Increased mRNA expression of adiponectin receptors (AdipoR1 and AdipoR2) in muscle. | frontiersin.org |
| Clinical Studies | Humans (various groups) | Consistently observed increases in total and HMW adiponectin levels. | frontiersin.org |
As a PPARγ agonist, this compound directly influences the expression of a suite of genes in adipocytes, primarily promoting adipogenesis and enhancing lipid storage capacity. This modulation of gene expression is considered a core component of its mechanism of action. diabetesjournals.org
In a study involving patients with type 2 diabetes treated for 12 weeks, this compound upregulated the expression of several genes in subcutaneous fat that are crucial for lipid metabolism and storage. diabetesjournals.org Specifically, it increased the mRNA levels of genes involved in glycerol-3-phosphate synthesis, such as PEPCK-C and glycerol-3-phosphate dehydrogenase (GPDH). diabetesjournals.org It also boosted the expression of genes that regulate fatty acid availability, including lipoprotein lipase (B570770) (LPL) and acetyl-CoA synthetase (ACS). diabetesjournals.org Furthermore, the expression of c-Cbl-associated protein (CAP), a protein involved in insulin (B600854) signaling, was significantly stimulated. diabetesjournals.org However, the treatment did not affect the expression of adipocytokines like tumor necrosis factor-α (TNF-α), leptin, or resistin. diabetesjournals.org
Research in obese Zucker (fa/fa) rats revealed that this compound treatment leads to an enhanced differentiation of preadipocytes, resulting in a notable increase in the number of small, insulin-sensitive adipocytes. diabetesjournals.orgnih.gov In this model, this compound stimulated the expression of genes such as the insulin-responsive glucose transporter (GLUT), fatty acid synthase, and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov Conversely, it decreased the expression of the ob gene, which codes for leptin. nih.gov Similarly, in ob/ob mice, this compound administration led to a dose-dependent increase in adipocyte fatty acid-binding protein (aFABP) mRNA expression in fat tissue. nih.gov
| Model | Tissue | Upregulated Genes | Downregulated Genes | Unchanged Genes | Reference(s) |
| Humans with T2D | Subcutaneous Fat | PEPCK-C, GPDH, LPL, ACS, CAP | - | TNF-α, Leptin, Resistin, ANGPTL-4, 11β HSD 1 | diabetesjournals.org |
| Obese Zucker (fa/fa) Rat | Adipose Tissue | GLUT, Fatty Acid Synthase, PEPCK | ob (Leptin) | - | nih.gov |
| ob/ob Mouse | Epididymal Fat | aFABP | - | - | nih.gov |
Emerging research indicates that this compound influences inter-organ communication by modifying the cargo of extracellular vesicles (EVs), particularly microRNAs (miRNAs), secreted from adipose tissue. frontiersin.orgmedrxiv.orgnih.gov These EVs can travel through the circulation and affect gene expression in distant tissues, representing a novel mechanism for this compound's systemic effects. nih.gov
A clinical trial involving subjects with type 2 diabetes randomized to receive this compound for three months provided key insights into this process. frontiersin.orgnih.gov The study found that this compound treatment significantly downregulated the circulating plasma levels of five specific adipocyte-derived EV-miRNAs: miR-7-5p, miR-20a-5p, miR-92a-3p, miR-195-5p, and miR-374b-5p, when compared to a placebo. frontiersin.orgnih.govnih.gov
Interestingly, while the level of miR-195-5p decreased in circulating EVs, its expression was found to be increased within the subcutaneous adipose tissue of the same participants. frontiersin.orgnih.gov This suggests that this compound may alter the sorting and trafficking of miRNAs, causing certain miRNAs to be retained within adipocytes rather than being packaged into EVs for secretion. medrxiv.org Supporting this hypothesis, the study also observed a downregulation of DICER (an enzyme crucial for miRNA maturation) and a trend toward downregulation of exosomal miRNA sorting-related genes, YBX1 and hnRNPA2B1, in the adipose tissue of the this compound-treated group. frontiersin.orgnih.govmedrxiv.org These findings collectively suggest that some of the therapeutic effects of this compound are mediated by adipose-specific regulation of miRNA expression and their subsequent trafficking via EVs. medrxiv.orgnih.gov
| Finding | Location | Specific Molecules Affected | Implication | Reference(s) |
| Altered miRNA levels | Circulating Plasma EVs | Downregulated: miR-7-5p, miR-20a-5p, miR-92a-3p, miR-195-5p, miR-374b-5p | This compound modifies the miRNA cargo of circulating EVs. | frontiersin.orgnih.govnih.gov |
| Altered miRNA levels | Subcutaneous Adipose Tissue | Upregulated: miR-195-5p | Suggests retention of specific miRNAs within adipocytes. | frontiersin.orgnih.gov |
| Altered gene expression | Subcutaneous Adipose Tissue | Downregulated: DICERTrend Down: YBX1, hnRNPA2B1 | This compound may alter the machinery for miRNA processing and sorting into EVs. | frontiersin.orgnih.govmedrxiv.org |
Gene Expression in Adipocytes (e.g., TZD responsive genes)
Investigations in Pancreatic Islet and Beta-Cell Physiology
Beyond its primary effects on adipose tissue, this compound has been shown to exert direct and indirect effects on pancreatic β-cells, contributing to the preservation of their mass and function.
In vitro studies using isolated human β-cells have shown that this compound can protect them from apoptosis and functional decline when exposed to high glucose concentrations. nih.gov Some research also suggests that this compound has the potential to enhance the regeneration of endogenous islet β-cells. researchgate.net
However, the direct impact on β-cell function can be complex. Some in vitro experiments have shown that acute, short-term exposure of β-cells to this compound can actually reduce glucose-stimulated insulin secretion, particularly at submaximal glucose levels. oup.com Furthermore, studies in non-diabetic humans at high risk for diabetes did not find evidence that this compound directly improved β-cell function after accounting for its significant improvements in insulin sensitivity. physiology.org
A key mechanism by which this compound benefits β-cells is by mitigating the damaging effects of elevated fatty acids (lipotoxicity) and glucose (glucotoxicity). nih.gov The improvement of this "glucolipotoxicity" is a widely accepted contributor to the drug's β-cell protective effects. nih.govphysiology.org
In db/db mice, this compound treatment was shown to reduce the triglyceride content within the pancreatic islets, which correlated with improved glucose-stimulated insulin secretion. physiology.org This suggests that by improving whole-body insulin sensitivity and reducing circulating lipids, this compound lessens the fat accumulation in β-cells, thereby alleviating lipotoxicity. physiology.org
In vitro studies provide more direct evidence for these protective actions. In cultured pancreatic β-cells, this compound attenuates the inflammation and endoplasmic reticulum (ER) stress induced by exposure to the saturated fatty acid palmitate. nih.gove-enm.org The mechanism for this protection includes the repression of NF-κB activation, a key pathway in inflammation. nih.gove-enm.org However, the protective effects of this compound may be context-dependent. One study using isolated rat islets found that while this compound had protective effects at normal glucose levels, it increased the rate of apoptosis at supraphysiological glucose concentrations. d-nb.info This raises questions about its direct effects in conditions of severe hyperglycemia, where glucotoxicity may be the more dominant stressor. d-nb.info
| Condition | Model | This compound's Effect | Mechanism | Reference(s) |
| Lipotoxicity | db/db Mouse Islets | Reduced islet triglyceride content | Improved insulin sensitivity, reduced fat accumulation in islets | physiology.org |
| Lipotoxicity | Palmitate-treated MIN6 Cells | Repressed apoptosis, improved glucose-stimulated insulin secretion | Attenuated inflammation and ER stress, repressed NF-κB activation | e-enm.org |
| Lipotoxicity | FFA-treated β-cells | Attenuated oxidative stress, inflammation, and ER stress | Repression of NF-κB activation, restoration of SERCA pump expression | nih.gov |
| Glucotoxicity | Human Islets (in vitro) | Protected against apoptosis and loss of function | - | nih.gov |
| Glucotoxicity | Rat Islets (in vitro) | Increased apoptosis rate at supraphysiological glucose (23mM) | Reduced Bcl2 expression, modulation of cell death pathways | d-nb.info |
Gene Expression Profiles in Islets (e.g., Pdx-1, NeuroD, Nkx2–2)
This compound has been shown to directly impact gene expression in pancreatic islets, influencing key transcription factors essential for β-cell differentiation, proliferation, and function. In diabetic db/db mice, treatment with this compound led to the upregulation of genes that are crucial for promoting cell differentiation, including Pancreatic and duodenal homeobox 1 (Pdx-1), Neurogenic differentiation factor 1 (NeuroD), and NK2 homeobox 2 (Nkx2-2). nih.gov Interestingly, the upregulation of NeuroD and Nkx2-2 was also noted in non-diabetic mice treated with this compound, suggesting a direct effect on these genes independent of the diabetic state. nih.gov
These findings indicate that this compound can foster a genetic environment conducive to β-cell health and preservation. The increased expression of Pdx-1 is particularly significant, as this factor is a master regulator of pancreatic development and mature β-cell function. nih.gov Similarly, NeuroD and Nkx2-2 play vital roles in the specification and maintenance of pancreatic endocrine cell lineages. briarcliffschools.orgelifesciences.org Studies have demonstrated that even short-term treatment with this compound can upregulate genes related to cell differentiation, such as Pdx-1 and Nkx2-2, in diabetic mice. nih.gov
Furthermore, this compound administration has been associated with increased expression of genes that promote cell proliferation, such as cyclin D1 and cyclin E1. nih.gov This proliferative effect, combined with the enhanced differentiation profile, contributes to the preservation of β-cell mass, a critical factor in the pathophysiology of type 2 diabetes. nih.gov The effects of this compound on islet gene expression are not solely limited to differentiation and proliferation. Research has also pointed to the modulation of genes involved in apoptosis. For instance, in diabetic mice, this compound has been found to upregulate the anti-apoptotic gene Bcl-2 and downregulate the pro-apoptotic caspase-activated DNase (CAD) gene. nih.gov However, the effect of this compound on apoptosis may be dependent on the surrounding glucose concentration. In rat islets cultured in high glucose conditions, this compound was observed to decrease the expression of Bcl2 and increase the rate of apoptosis. d-nb.info
The following table summarizes the effects of this compound on the expression of key genes in pancreatic islets based on preclinical studies.
| Gene | Function | Effect of this compound | Animal Model | Citation |
| Pdx-1 | Pancreatic development, β-cell differentiation and function | Upregulation | db/db mice | nih.gov |
| NeuroD | Pancreatic development, insulin gene transcription | Upregulation | db/db and non-diabetic mice | nih.gov |
| Nkx2-2 | β-cell differentiation and maintenance | Upregulation | db/db and non-diabetic mice | nih.gov |
| Cyclin D1 | Cell cycle progression and proliferation | Upregulation | db/db and non-diabetic mice | nih.gov |
| Cyclin E1 | Cell cycle progression and proliferation | Upregulation | db/db and non-diabetic mice | nih.gov |
| Bcl-2 | Anti-apoptotic protein | Upregulation (in vivo, diabetic) / Downregulation (in vitro, high glucose) | db/db mice / Rat islets | nih.govd-nb.info |
| CAD | Pro-apoptotic protein | Downregulation | db/db mice | nih.gov |
Studies in Neural Systems and Neurobiology
Neuroprotection Mechanisms
This compound exerts neuroprotective effects through a variety of mechanisms, primarily linked to its anti-inflammatory and antioxidant properties. As an agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), this compound can modulate gene expression related to inflammation and cell survival in the central nervous system. dovepress.combiomolther.orgkarger.com
One of the key neuroprotective actions of this compound is the suppression of neuroinflammation. tandfonline.com It achieves this by inhibiting the activation of microglia and astrocytes, which are key cellular mediators of the inflammatory response in the brain. biomolther.orgsemanticscholar.org By attenuating the activation of these glial cells, this compound reduces the production and release of pro-inflammatory molecules such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX2). biomolther.orgfrontiersin.org This anti-inflammatory effect is mediated in part through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. biomolther.orgkarger.com
This compound also confers neuroprotection by combating oxidative stress. It has been shown to increase the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and to promote the synthesis of glutathione (B108866). frontiersin.org Furthermore, this compound can inhibit the generation of reactive oxygen species (ROS) by complex I of the mitochondrial electron transport chain. frontiersin.org The activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway by this compound further enhances the cellular antioxidant defense. nih.gov
In the context of ischemic brain injury, this compound has been demonstrated to reduce neuronal damage. oup.com It can inhibit apoptosis by reducing the expression of pro-apoptotic proteins such as cleaved caspase-3 and Apaf-1. nih.gov Moreover, this compound has been found to inhibit ischemia-induced pyroptosis, a form of programmed cell death, by interfering with the HMGB-1/RAGE and Rac1/ROS pathways. karger.com
| Neuroprotective Mechanism | Key Molecular Targets/Pathways | Experimental Model | Citation |
| Anti-inflammation | Inhibition of microglial and astrocyte activation, suppression of NF-κB, reduced pro-inflammatory cytokine production (TNFα, IL-1, IL-6) | Mouse hippocampus (kainic acid-induced injury), primary glial cell cultures | biomolther.orgsemanticscholar.orgnih.gov |
| Antioxidant Effects | Increased expression of SOD and catalase, inhibition of ROS generation, activation of Nrf2/ARE pathway | In vitro studies, animal models of ischemia | frontiersin.orgnih.gov |
| Anti-apoptosis | Reduction of cleaved caspase-3 and Apaf-1 expression | Rat model of middle cerebral artery occlusion (MCAO) | nih.gov |
| Inhibition of Pyroptosis | Inhibition of HMGB-1/RAGE and Rac1/ROS pathways | Rat model of MCAO, primary astrocyte cultures (OGD) | karger.com |
Astrocyte Activation and Glial Modulation
This compound has demonstrated significant modulatory effects on astrocytes and other glial cells, which are central to its neuroprotective and anti-inflammatory actions in the brain. In response to injury or pathological conditions, astrocytes become "activated," a state characterized by changes in morphology and gene expression, including the upregulation of glial fibrillary acidic protein (GFAP). nih.gov this compound has been shown to attenuate this activation.
In a rat model of spared nerve injury (SNI), a single administration of this compound rapidly reduced the expression of GFAP in the spinal cord within 60 minutes, indicating a swift modulation of astrocyte activation. nih.gov This effect is believed to contribute to its analgesic properties in neuropathic pain models. nih.gov Similarly, in a mouse model of excitotoxic injury induced by kainic acid, this compound treatment attenuated the activation of both astrocytes and microglia in the hippocampus. biomolther.orgsemanticscholar.org This reduction in glial activation was associated with neuroprotection against neuronal damage. biomolther.org
The mechanisms underlying this compound's modulation of glial cells involve the PPARγ receptor. Activation of PPARγ in astrocytes can suppress the production of pro-inflammatory mediators. nih.gov Studies using primary glial cell cultures have shown that this compound can effectively reduce the release of inflammatory cytokines like IL-12 p40 from TLR ligand-activated microglia and astrocytes. nih.govsigmaaldrich.com
Furthermore, this compound has been observed to influence microglial phenotype, promoting a shift from a pro-inflammatory state to an anti-inflammatory, immunosuppressive phenotype. frontiersin.org It achieves this by blocking the synthesis of pro-inflammatory molecules while promoting the production of anti-inflammatory cytokines like IL-4, IL-10, and transforming growth factor-beta (TGFβ). frontiersin.org However, the impact of this compound on microglial activation may be context-dependent. In a mouse model of tauopathy (P301S mice), long-term treatment with this compound did not significantly affect microglial activation, suggesting that its modulatory effects may differ depending on the specific pathological stimulus. nih.gov
| Glial Modulation Effect | Key Findings | Experimental Model | Citation |
| Attenuation of Astrocyte Activation | Rapid reduction of GFAP expression in the spinal cord. | Rat model of spared nerve injury (SNI) | nih.gov |
| Attenuation of astrocyte and microglia activation in the hippocampus. | Mouse model of kainic acid-induced excitotoxicity | biomolther.orgsemanticscholar.org | |
| Reduced cortical astroglial activation. | Mouse model of Alzheimer's disease | semanticscholar.org | |
| Modulation of Inflammatory Mediator Release | Reduced IL-12 p40 release from TLR ligand-activated microglia and astrocytes. | Primary glial cell cultures | nih.govsigmaaldrich.com |
| Microglial Phenotype Shift | Suppression of pro-inflammatory molecules and promotion of anti-inflammatory molecules. | In vitro studies | frontiersin.org |
| Context-Dependent Effects | No significant effect on microglial activation. | P301S mouse model of tauopathy | nih.gov |
Effects on Neuropathic Pain Mechanisms (genomic vs. non-genomic)
This compound has been shown to alleviate neuropathic pain through both traditional genomic and rapid, non-genomic mechanisms. nih.govresearchgate.net The genomic actions of this compound involve the activation of the nuclear receptor PPARγ, leading to changes in gene transcription that ultimately reduce neuroinflammation and central sensitization, key contributors to chronic pain. nih.gov This is a relatively slow process, consistent with the time frame required for transcription and translation.
However, research has revealed that this compound can also produce very rapid analgesic effects, suggesting the involvement of non-genomic pathways. nih.govresearchgate.netescholarship.org In a rat model of spared nerve injury (SNI), a single injection of this compound inhibited hyperalgesia within 5 to 30 minutes, a time frame too short to be explained by genomic mechanisms alone. nih.govresearchgate.net This rapid effect was blocked by a PPARγ antagonist, indicating that it is still dependent on the PPARγ receptor but does not require new protein synthesis. nih.govresearchgate.net Further evidence for a non-genomic mechanism comes from studies where the rapid anti-hyperalgesic effects of this compound were not blocked by an inhibitor of protein synthesis at early time points. nih.govresearchgate.net
Therefore, this compound's efficacy in neuropathic pain appears to be a two-pronged approach: a rapid, non-genomic modulation of neuronal function, followed by a more sustained, genomic-level reduction of the underlying neuroinflammatory processes. nih.govuky.edu
| Mechanism | Key Characteristics | Supporting Evidence | Citation |
| Genomic | Slower onset, involves changes in gene transcription, reduces neuroinflammation and glial activation. | Reduction of GFAP expression, inhibition of pro-inflammatory cytokine expression with repeated dosing. | nih.govmdpi.com |
| Non-genomic | Rapid onset (within minutes), independent of new protein synthesis, modulates neuronal excitability. | Inhibition of hyperalgesia within 5-30 minutes of administration, effect persists in the presence of protein synthesis inhibitors at early time points. | nih.govresearchgate.netescholarship.org |
Modulation of Glucose Metabolism and Signaling Pathways (e.g., AKT/mTOR, NGF)
This compound has been shown to modulate glucose metabolism and key signaling pathways within the central nervous system, which may contribute to its neuroprotective effects. In the brain, glucose is the primary energy substrate, and its metabolism is tightly regulated. This compound can enhance cerebral glucose uptake and utilization. tandfonline.comfrontiersin.org It has been shown to stimulate the expression of glucose transporter 3 (GLUT3), the primary neuronal glucose transporter, and to enhance GLUT4-mediated glucose uptake in certain brain regions. frontiersin.org
This compound also influences critical intracellular signaling pathways involved in cell survival, growth, and metabolism, such as the AKT/mTOR pathway. In a mouse model of pentylenetetrazole (PTZ)-induced seizures, treatment with this compound was found to decrease the hyperactivation of mTOR (mammalian target of rapamycin). nih.govnih.gov The AKT/mTOR pathway is a central regulator of cell growth and proliferation, and its dysregulation has been implicated in various neurological disorders. This compound's ability to modulate this pathway may be a key aspect of its neuroprotective action. nih.govnih.gov
Furthermore, this compound has been shown to affect the levels of Nerve Growth Factor (NGF), a neurotrophin crucial for the survival, development, and function of neurons. In the same PTZ-kindled mouse model, this compound treatment led to a significant decrease in elevated NGF levels in the hippocampus. nih.govnih.gov While NGF is generally neuroprotective, its overproduction in certain pathological states can be detrimental.
The modulation of these pathways by this compound appears to be linked to its primary action as a PPARγ agonist. Activation of PPARγ can influence the expression and activity of various components of these signaling cascades. For example, this compound's effects on the AKT pathway may be mediated through the activation of phosphoinositide 3-kinase (PI3K). oup.com
Renal Cell and Tissue Research
This compound has been investigated for its effects on renal cells and tissues, with research indicating potential protective roles in the context of kidney disease and injury. These effects appear to stem from its anti-inflammatory, anti-fibrotic, and anti-apoptotic properties, often independent of its glucose-lowering action.
In preclinical models of diabetic kidney disease, this compound has been shown to ameliorate renal fibrosis. spandidos-publications.com It can suppress the expression of genes that encode for transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, as well as various types of collagen. In mouse primary tubular epithelial cells (PTEC), this compound attenuated the TGF-β1-induced upregulation of fibrotic markers like Col1a1 and Ctgf. mdpi.com This anti-fibrotic effect is also associated with the normalization of the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
This compound also exerts significant anti-inflammatory effects in the kidney. It can inhibit the nuclear factor-κB (NF-κB) signaling pathway in renal cells, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α, even in hyperglycemic conditions. Studies in TGF-β overexpressing mice showed that this compound suppressed the renal expression of inflammatory markers like Ccl2, Il6, and C3. mdpi.com
Furthermore, research has highlighted this compound's ability to protect renal cells from apoptosis. In models of renal ischemia-reperfusion injury (IRI), this compound treatment reduced cell apoptosis and improved kidney function. nih.govbvsalud.org This protective effect is linked to the activation of autophagy, a cellular process for degrading and recycling damaged components, via the AMP-activated protein kinase (AMPK) pathway. nih.gov this compound was found to upregulate AMPK phosphorylation and activate autophagy in the kidneys of rats subjected to IRI. nih.gov
In the context of renal cell carcinoma, in vitro studies have shown that this compound can inhibit the proliferation and viability of renal cancer cell lines, such as 769-P and Caki cells, and induce apoptosis. nih.govmdpi.com
| Renal Effect | Key Mechanisms | Experimental Model | Citation |
| Anti-fibrosis | Suppression of TGF-β1 signaling, collagen synthesis, and pro-fibrotic gene expression. | TGF-β overexpressing mice, mouse primary tubular epithelial cells (PTEC) | mdpi.com |
| Anti-inflammation | Inhibition of NF-κB pathway, reduction of pro-inflammatory cytokine expression (IL-6, TNF-α, Ccl2). | HEK-293 cells, TGF-β overexpressing mice | mdpi.com |
| Anti-apoptosis | Activation of AMPK-regulated autophagy, reduction of cell injury. | Rat model of renal ischemia-reperfusion injury (IRI) | nih.gov |
| Anti-proliferative (Cancer) | Inhibition of proliferation and induction of apoptosis in renal cancer cells. | 769-P and Caki renal adenocarcinoma cell lines | nih.govmdpi.com |
Attenuation of Fibrotic Processes
This compound has demonstrated significant effects in mitigating renal fibrosis in various preclinical models. Its mechanisms of action are multifaceted and involve the regulation of key fibrotic pathways. In studies involving 5/6 nephrectomized (Nx) rats, a model for chronic kidney disease (CKD), this compound treatment attenuated renal fibrosis. This was evidenced by a significant reduction in the expression of profibrotic proteins such as transforming growth factor-beta 1 (TGF-β1), fibronectin, and collagen I. frontiersin.orgnih.gov The anti-fibrotic effects of this compound appear to be at least partially dependent on the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), as the effects were inhibited by the PPAR-γ antagonist GW9662. frontiersin.orgnih.gov
In vitro studies using TGF-β1-exposed HK-2 cells, a human kidney proximal tubular epithelial cell line, further support these findings. This compound was found to downregulate the TGF-β1-induced expression of collagen I and fibronectin, indicating a direct effect on renal cells. frontiersin.orgnih.gov The compound's ability to interfere with the TGF-β1 signaling pathway is a crucial aspect of its anti-fibrotic action. frontiersin.orgnih.gov
Further research has elucidated a broader range of anti-fibrotic mechanisms. These include:
Suppression of genes encoding for TGF-β1 and various collagen types.
Inhibition of TGF-β1-induced fibronectin expression in glomerular mesangial cells.
Reduction of JAK/STAT-3 pathway activity.
Normalization of the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
Downregulation of Twist-1 expression, a critical factor in kidney fibrosis. researchgate.net
Reduction of renal plasminogen activator inhibitor-1 (PAI-1) concentrations.
A study on TGF-β transgenic mice demonstrated that oral administration of this compound for five weeks effectively ameliorated fibrosis-related dysfunctional autophagy in renal tubular epithelial cells. nih.gov
| Model | Key Findings | Reference |
| 5/6 Nephrectomized Rats | Attenuated renal fibrosis; Decreased TGF-β1, fibronectin, and collagen I expression. | frontiersin.orgnih.gov |
| TGF-β1-exposed HK-2 Cells | Downregulated TGF-β1-induced collagen I and fibronectin expression. | frontiersin.orgnih.gov |
| TGF-β Transgenic Mice | Ameliorated fibrosis-related dysfunctional autophagy in renal tubular epithelial cells. | nih.gov |
Mitochondrial Function in Renal Cells
This compound has been shown to protect and improve mitochondrial function in renal cells, which is often compromised in chronic kidney disease. In 5/6 nephrectomized rats, this compound administration protected mitochondrial functions by stabilizing the mitochondrial membrane potential, inhibiting the generation of reactive oxygen species (ROS), maintaining ATP production, and preserving the activities of mitochondrial complexes I and III. frontiersin.orgnih.gov It also prevented the leakage of cytochrome C from the mitochondria. frontiersin.orgnih.gov Furthermore, this compound upregulated the expression of key mitochondrial proteins that were downregulated in the kidneys of these rats, including ATP synthase β, COX I, and NDUFB8. frontiersin.orgnih.gov
The compound also influenced mitochondrial dynamics by increasing the expression of fusion proteins (Opa-1 and Mfn2) and decreasing the expression of the fission protein Drp1. frontiersin.orgnih.gov These effects on mitochondrial function and dynamics are thought to contribute significantly to its renoprotective effects. frontiersin.orgnih.gov
In vitro experiments using TGF-β1-induced HK-2 cells mirrored these findings. This compound mitigated the TGF-β1-induced reduction in mitochondrial membrane potential and ATP production, as well as the increased ROS production. frontiersin.org It also restored the expression of mitochondrial-encoded COX I in isolated mitochondria. frontiersin.org Studies in porcine renal tubule-derived cell lines showed that this compound increased metabolic acid production and activated AMP-activated protein kinase (AMPK), which was associated with a decreased mitochondrial membrane potential. physiology.org This suggests that this compound may influence cellular metabolism through mitochondrial pathways. physiology.org
| Model | Key Findings on Mitochondrial Function | Reference |
| 5/6 Nephrectomized Rats | Stabilized mitochondrial membrane potential, inhibited ROS, maintained ATP production, preserved complex I & III activity, prevented cytochrome C leakage, upregulated mitochondrial proteins (ATP synthase β, COX I, NDUFB8), increased fusion proteins (Opa-1, Mfn2), and decreased fission protein (Drp1). | frontiersin.orgnih.gov |
| TGF-β1-induced HK-2 Cells | Mitigated reduction in mitochondrial membrane potential and ATP production, decreased ROS production, and restored mitochondrial-encoded COX I expression. | frontiersin.org |
| Porcine Renal Tubule-derived Cell Lines | Increased metabolic acid production and activated AMPK, associated with decreased mitochondrial membrane potential. | physiology.org |
Inflammasome Activation Modulation (e.g., NLRP3)
This compound has been found to modulate the activation of the NLRP3 inflammasome, an intracellular protein complex involved in the inflammatory response. In a preclinical model of type 1 diabetes, this compound significantly suppressed the activation of NLRP3 inflammasomes and their downstream effectors, including caspase-1, IL-1β, and IL-18, in the glomerular mesangium. This suppression is suggested to delay the progression of diabetic kidney disease.
Research in apolipoprotein E knockout mice with diabetes further supports these findings. This compound treatment downregulated the expression of advanced glycation end products (AGEs) and their receptor (RAGE), as well as nuclear factor-kappa B (NF-κB), which in turn depressed the levels of NLRP3, caspase-1, IL-18, and IL-1β. nih.gov This indicates that this compound can ameliorate diabetic renal damage by inhibiting the AGE/RAGE axis and down-regulating NF-κB expression, leading to a decline in NLRP3 levels and subsequent inflammatory cytokine secretion. nih.gov
In a rat model of renal ischemia/reperfusion injury, pretreatment with this compound normalized the levels of inflammatory factors including NLRP3, ASC, pro-IL-1β, pro-caspase-1, and cleaved-caspase-1. researchgate.net This suggests that this compound's protective effects in acute kidney injury are mediated, at least in part, by attenuating NLRP3 inflammasome activation. researchgate.net The activation of PPAR-γ by this compound is a key mechanism, as PPAR-γ is a negative regulator of NLRP3 inflammasome activation. spandidos-publications.com
| Model | Key Findings on NLRP3 Inflammasome Modulation | Reference |
| Preclinical Type 1 Diabetes Model | Suppressed NLRP3 inflammasome activation and downstream effectors (caspase-1, IL-1β, IL-18) in the glomerular mesangium. | |
| Apolipoprotein E Knockout Mice with Diabetes | Downregulated AGEs, RAGE, and NF-κB, leading to depressed levels of NLRP3, caspase-1, IL-18, and IL-1β. | nih.gov |
| Rat Model of Renal Ischemia/Reperfusion Injury | Normalized levels of NLRP3, ASC, pro-IL-1β, pro-caspase-1, and cleaved-caspase-1. | researchgate.net |
Anti-inflammatory Actions in Renal Tubular Epithelial Cells
This compound exerts direct anti-inflammatory effects on renal tubular epithelial cells. In a study using a rat model of renal ischemia-reperfusion injury, it was found that this compound ameliorated inflammation by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway. frontiersin.org This was evidenced by the reduced expression of inflammatory cytokines such as TNF-α and MCP-1 in the renal tissue of rats treated with this compound. frontiersin.org
Further research in a rat model of renal ischemia-reperfusion injury showed that this compound modulates immune activation and ameliorates inflammation induced by injured renal tubular epithelial cells. nih.govaphrc.org The mechanism involves the PPARγ/miRNA-124/STAT3 signaling pathway. nih.govaphrc.org this compound was shown to upregulate miRNA-124 and decrease STAT3 expression, leading to beneficial anti-inflammatory effects. nih.govaphrc.org
In primary tubular epithelial cells, this compound treatment significantly decreased the TGF-β-induced expression of Ccl2. nih.gov In TGF-β transgenic mice, this compound treatment reduced renal Ccl2 mRNA expression by 50%. nih.gov Additionally, this compound effectively antagonized the significant increase in Lgals3 expression induced by TGF-β in primary tubular epithelial cells. nih.gov In vitro data from HEK-293 cells, a renal cell line, showed that this compound suppressed both IL-6 and TNF-α levels by inhibiting the expression of NF-κB during a hyperglycemic state.
| Model | Key Anti-inflammatory Actions | Reference |
| Rat Model of Renal Ischemia-Reperfusion Injury | Inhibited the NF-κB signaling pathway, reducing the expression of TNF-α and MCP-1. | frontiersin.org |
| Rat Model of Renal Ischemia-Reperfusion Injury | Modulated immune activation via the PPARγ/miRNA-124/STAT3 signaling pathway. | nih.govaphrc.org |
| Primary Tubular Epithelial Cells and TGF-β Transgenic Mice | Decreased TGF-β-induced expression of Ccl2 and antagonized the increase in Lgals3 expression. | nih.gov |
| HEK-293 Renal Cell Line | Suppressed IL-6 and TNF-α levels by inhibiting NF-κB expression in a hyperglycemic state. |
Cardiovascular System Research: Cellular and Molecular Insights
Vascular Smooth Muscle Cell Proliferation and Apoptosis
This compound has been shown to modulate the proliferation and apoptosis of vascular smooth muscle cells (VSMCs), processes that are crucial in the development of atherosclerosis. Research indicates that this compound inhibits the proliferation of VSMCs and promotes their apoptosis through a PPARγ-dependent signaling pathway. nih.gov The anti-proliferative and pro-apoptotic effects of this compound are mediated by the up-regulation of caspase 3 and caspase 9 expression, and the down-regulation of cyclin B1 and cyclin D1 expression in VSMCs. nih.gov
Another study demonstrated that this compound's apoptotic effect on VSMCs is dependent on a sequence involving PPAR-γ activation, the release of transforming growth factor-beta 1 (TGF-β1), and the selective nuclear recruitment of phospho-Smad2. uni-freiburg.dediabetesjournals.org At a concentration of 100 μmol/l, this compound increased apoptosis in rat aortic VSMCs without affecting DNA synthesis. diabetesjournals.org This effect was reversed by an anti-TGF-β1 antibody, highlighting the role of TGF-β1 in this process. diabetesjournals.org The secretion of TGF-β1 was found to be dependent on PPAR-γ activation, as it was blocked by a PPAR-γ inhibitor. diabetesjournals.org
| Mechanism | Effect on VSMCs | Mediators | Reference |
| PPARγ-dependent signaling | Inhibition of proliferation, promotion of apoptosis | Upregulation of caspase 3 and 9; Downregulation of cyclin B1 and D1 | nih.gov |
| PPAR-γ activation and TGF-β1 release | Induction of apoptosis | Selective nuclear recruitment of phospho-Smad2 | uni-freiburg.dediabetesjournals.org |
VEGFR-2 Signaling Pathway Modulation
Recent research has identified the vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathway as a target for this compound's effects on cardiomyocytes. nih.govabccardiol.org In a study using neonatal rat cardiomyocytes, it was found that this compound induces cardiomyocyte apoptosis and inhibits cardiomyocyte hypertrophy by modulating the VEGFR-2 signaling pathway. abccardiol.orgscielo.brnih.gov
Specifically, this compound was shown to decrease the expression of phosphorylated VEGFR-2, as well as the downstream signaling molecules phospho-Akt and phospho-mTOR, which are involved in promoting cardiomyocyte hypertrophy. scielo.br Furthermore, both this compound and a VEGFR-2-selective inhibitor, apatinib, increased the expression of Bax and phosphorylated P53, proteins associated with apoptosis. scielo.brnih.gov These findings suggest a direct link between this compound and the VEGFR-2 signaling pathway in regulating cardiomyocyte survival and growth. scielo.br
| Cell Type | Effect of this compound | Molecular Changes | Reference |
| Neonatal Rat Cardiomyocytes | Induction of apoptosis | Increased expression of Bax and phosphorylated P53 | scielo.brnih.gov |
| Neonatal Rat Cardiomyocytes | Inhibition of hypertrophy | Decreased expression of phosphorylated VEGFR-2, phospho-Akt, and phospho-mTOR | scielo.br |
Preclinical Studies on Cardiac Hypertrophy and Fibrosis
In preclinical research, this compound has demonstrated notable cardioprotective effects, specifically in limiting cardiac hypertrophy and arresting fibrosis. mdpi.comresearchgate.net In murine models and in vitro studies, the compound has been shown to provide protection against oxidative stress, a key contributor to cardiac damage. mdpi.comresearchgate.net Studies on diabetic mice revealed that this compound treatment could improve ventricular function, reduce myocardial fibrosis, and attenuate cardiac hypertrophy. researchgate.net One of the underlying mechanisms for these benefits involves the regulation of the PTEN/AKT/FAK pathway, which helps reduce collagen deposition and pathological hypertrophy associated with diabetic cardiomyopathy. researchgate.net
Further investigations into pressure overload-induced cardiac hypertrophy in mice showed that this compound administration remarkably inhibited the hypertrophic response and suppressed cardiac fibrosis. nih.gov This effect was linked to the inhibition of the protein kinase B (AKT)/glycogen synthase kinase-3β (GSK3β) and mitogen-activated protein kinase (MAPK) signaling pathways in the heart. nih.gov In diabetic rats, this compound was found to ameliorate cardiomyopathy by depressing the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) pathway, which correlated with reductions in oxidative stress and cardiac fibrosis. researchgate.net Additionally, a deuterium-stabilized R-stereoisomer of this compound, PXL065, was shown in a mouse model of hypertrophic cardiomyopathy (HCM) to prevent pathological myocardial remodeling by significantly reducing both myocardial hypertrophy and cardiac fibrosis after 10 weeks of treatment. poxelpharma.com
Oncology Research: Cellular and Molecular Mechanisms of Action in Cancer Models
Anti-proliferative and Pro-apoptotic Effects in various Cancer Cell Lines
This compound has been investigated for its anti-cancer properties across a wide range of human cancer cell lines, where it has demonstrated significant anti-proliferative and pro-apoptotic activities. mdpi.comspandidos-publications.com The compound is known to inhibit cancer cell proliferation and metastasis through mechanisms such as inducing terminal differentiation. mdpi.compreprints.org
In non-small cell lung cancer (NSCLC) cells, this compound was found to reduce proliferative and invasive capabilities with an IC50 ranging between 5 and 10 μM and to induce apoptosis. nih.govnih.gov For glioma, cytotoxic activity and reduced cell proliferation were confirmed in U87MG, T98G, U251MG, and C6 rat glioma cell lines. mdpi.compreprints.org Studies on pancreatic cancer have shown that this compound inhibits proliferation in multiple cell lines, including Capan-1, Aspc-1, BxPC-3, PANC-1, and MIApaCa-2. mdpi.comnih.gov In renal cell carcinoma, this compound induced apoptosis in Caki cells and heavily affected 769-P cells in a dose-dependent manner, leading to morphological alterations and apoptosis. mdpi.com Furthermore, anti-proliferative effects were observed in leukemia cell lines HL60 and K562, as well as the Jurkat T-cell lymphoma line, where it caused cell cycle deregulation. preprints.org
Table 1: Summary of this compound's Anti-proliferative and Pro-apoptotic Effects in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Anti-proliferative/Pro-apoptotic Effects | Source(s) |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Panel of human NSCLC cell lines | Reduced proliferation and invasion (IC50: 5-10 μM), induced apoptosis. | nih.govnih.gov |
| Glioma | U87MG, T98G, U251MG, C6 | Reduced cell proliferation and limited invasiveness. | mdpi.compreprints.org |
| Pancreatic Cancer | Capan-1, Aspc-1, BxPC-3, PANC-1, MIApaCa-2 | Inhibited cell proliferation; reduced tumor size and lymph metastasis in BxPC-3 xenografts. | mdpi.comnih.gov |
| Renal Cell Carcinoma | Caki, 769-P | Induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins in Caki cells; dose-dependent morphological alterations and apoptosis in 769-P cells. | mdpi.commdpi.com |
| Hepatocellular Carcinoma | HepG2 | Metabolomic alterations leading to cell death from oxidative stress. | mdpi.com |
| Leukemia / Lymphoma | HL60, K562, Jurkat | Targeted anti-proliferative effects; cell cycle accumulation in G1 phase for HL60. | preprints.org |
| Breast Cancer | Not specified | Inhibited cell proliferation and migration. | mdpi.com |
Modulation of Oncogenic Signaling Pathways (e.g., MAPK, Myc, Ras, STAT5, mTOR, TGFβ/SMADs)
The anti-tumor effects of this compound are mediated through its ability to modulate various oncogenic signaling pathways critical for cancer cell growth, survival, and invasion. nih.govmdpi.com In models of non-small cell lung cancer (NSCLC), mRNA microarray expression profiling revealed that this compound treatment leads to the downregulation of MAPK, Myc, and Ras genes. nih.govnih.govresearchgate.net This was confirmed at the protein level by a dose-related reduction in survivin and phosphorylated proteins of the MAPK pathway. nih.govresearchgate.net
The same studies also showed that this compound affects the TGFβ pathway by down-regulating the expression of TGFβR1 and SMAD3, which are important in the epithelial-to-mesenchymal transition (EMT) process. nih.govnih.gov In hepatocellular carcinoma, this compound was found to decrease the expression of RAGE, HMGB1, NF-κβ, and p38MAPK, resulting in reduced proliferation and invasion. mdpi.com Research in breast cancer models suggests that this compound inhibits cell proliferation and migration through the modulation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. mdpi.com Similarly, in various other cancer types, this compound has been shown to inhibit STAT3, MEK/ERK, and p38 MAPK signaling pathways. spandidos-publications.com In pancreatic cancer, it has been shown to reduce metastasis by altering inflammation-related gene expression, including COX-2. mdpi.com
Table 2: Modulation of Oncogenic Signaling Pathways by this compound
| Cancer Model | Signaling Pathway | Effect of this compound | Source(s) |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | MAPK, Myc, Ras | Downregulation of gene expression; reduction of phosphorylated MAPK pathway proteins. | nih.govnih.govresearchgate.net |
| Non-Small Cell Lung Cancer (NSCLC) | TGFβ/SMADs | Downregulation of TGFβR1 and SMAD3 mRNA expression. | nih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | RAGE/HMGB1/NF-κβ/p38MAPK | Decreased expression, leading to reduced proliferation and invasion. | mdpi.com |
| Hepatocellular Carcinoma (HCC) | MAPK, AMPK | Anti-fibrotic and hepatoprotective effects mediated through these pathways. | mdpi.com |
| Breast Cancer | JAK/STAT3 | Modulation of the pathway, inhibiting proliferation and migration. | mdpi.com |
| Pancreatic Cancer | COX-2 | Suppressed COX-2 mRNA expression. | nih.gov |
Effects on Cancer Cell Bioenergetics and Metabolism
This compound exerts part of its anti-tumor effects by altering the metabolic processes within cancer cells, particularly their energy production. nih.gov In NSCLC cell lines, this compound was observed to modulate cell bioenergetics. nih.gov Specifically, treatment led to a significant decrease in the extracellular acidification rate (ECAR), which is an indicator of glycolysis. nih.govnih.gov This reduction in the glycolytic process suggests that this compound inhibits the ability of cancer cells to rely on this metabolic pathway for energy. nih.gov By targeting cancer cell metabolism and reducing markers of altered glucose metabolism, this compound may limit the ability of cancer cells to adapt and survive in nutrient-poor and hypoxic tumor microenvironments. mdpi.com
In other research involving hypoxic HepG2 hepatocellular carcinoma cells, metabolomic alterations triggered by this compound, primarily related to lipid metabolism, were reported to induce cell death through oxidative stress. mdpi.com
Investigations into PPARγ-Dependent and Independent Anti-tumor Actions
The anti-neoplastic actions of this compound can occur through both Peroxisome Proliferator-Activated Receptor γ (PPARγ)-dependent and -independent pathways. mdpi.compreprints.orgresearchgate.net While this compound is a known PPARγ agonist, some of its anti-tumor effects are not solely attributable to the genomic activation of this receptor. researchgate.net
A key study demonstrating a PPARγ-dependent mechanism was conducted in a mouse mammary carcinoma model (solid Ehrlich carcinoma). nih.govtandfonline.com In this model, this compound induced significant anti-tumor activity and chemosensitized tumor cells to doxorubicin-induced apoptosis by decreasing NF-κB nuclear expression. nih.govtandfonline.com Crucially, all of these observed effects were antagonized by the co-administration of GW9662, a selective PPARγ antagonist, confirming that the actions were mediated via PPARγ activation. nih.govtandfonline.com
However, there is also evidence of a more complex role. For instance, while PPARγ activation by this compound inhibited cancer cell growth in certain lung cancer models, it paradoxically promoted metastasis. mdpi.com This pro-metastatic effect was shown to be PPARγ-dependent in myeloid cells, as mice with a myeloid-specific PPARγ deletion exhibited reduced metastatic spread. mdpi.com Other research points to PPARγ-independent actions, such as alterations in the levels of cyclin D1, MMP9, N-Cadherin, and β-catenin. mdpi.compreprints.org
Pharmacological Research and Stereochemistry
Pharmacokinetics in Preclinical Models
The study of how pioglitazone (B448) is absorbed, distributed, metabolized, and excreted in the body has been a key area of research.
Metabolite Identification
This compound is extensively broken down in the liver through processes of hydroxylation and oxidation. pharmgkb.orgfda.gov This metabolism results in several byproducts, known as metabolites. Four primary metabolites (M-I, M-II, M-IV, and M-V) and two secondary metabolites (M-III and M-VI) have been identified. pharmgkb.org Of these, metabolites M-II, M-III, and M-IV are considered pharmacologically active. pharmgkb.orgfda.gov
In animal models, these active metabolites have demonstrated significant therapeutic effects. nih.gov Metabolites M-III and M-IV are the main drug-related substances found in human blood after multiple doses. pharmgkb.orgfda.gov At a steady state, this compound itself accounts for about 30% to 50% of the total peak serum concentrations. fda.gov
The active metabolites M-III and M-IV have considerably longer half-lives (approximately 26-28 hours) compared to the parent compound (5-9 hours). nih.govopenaccessjournals.com
Table 1: Key Metabolites of this compound
| Metabolite | Type | Pharmacological Activity |
|---|---|---|
| M-II | Primary | Active pharmgkb.orgfda.gov |
| M-III | Secondary (from M-IV) | Active pharmgkb.orgfda.gov |
| M-IV | Primary | Active pharmgkb.orgfda.gov |
Cytochrome P450 Enzyme-Mediated Metabolism
The metabolism of this compound is primarily carried out by a group of enzymes known as cytochrome P450 (CYP). scispace.com In vitro studies have shown that multiple CYP isoforms are involved in this process. fda.gov
Research indicates that CYP2C8 is the main enzyme responsible for this compound metabolism, with CYP3A4 also playing a significant, albeit lesser, role. nih.gov Some studies also suggest the involvement of CYP1A2 and CYP2D6 in the formation of the M-IV metabolite. pharmgkb.orguzh.chnih.gov However, there is some conflicting information regarding the importance of CYP3A4, with one study suggesting it is not a major player in M-IV formation. pharmgkb.orguzh.ch Inhibitors of CYP2C8 have been shown to significantly block the breakdown of this compound. nih.gov
Table 2: Cytochrome P450 Enzymes in this compound Metabolism
| Enzyme | Role in this compound Metabolism |
|---|---|
| CYP2C8 | Major role pharmgkb.orgnih.govuzh.chnih.gov |
| CYP3A4 | Significant to lesser role scispace.compharmgkb.orgnih.gov |
| CYP1A2 | Contributes to M-IV formation uzh.chnih.govresearchgate.net |
| CYP2D6 | Contributes to M-IV formation uzh.chnih.govresearchgate.net |
Pharmacokinetic Variability and Genetic Polymorphisms
Variations in the genes that code for CYP enzymes can lead to differences in how individuals metabolize drugs. This is known as genetic polymorphism. The CYP2C83 allele is a genetic variant that has been linked to faster clearance of this compound, resulting in lower exposure to the drug for individuals who carry this allele. frontiersin.orgresearchgate.net
Studies have shown that carriers of the CYP2C83 variant have a lower area under the plasma concentration-time curve (AUC) for this compound. pharmgkb.orgnih.gov Interestingly, when a CYP2C8 inhibitor like gemfibrozil (B1671426) is administered, individuals with the CYP2C83 allele experience a greater relative increase in this compound plasma exposure compared to those without the variant. frontiersin.orgnih.gov
Stereochemical Considerations and Enantiomeric Properties
This compound is administered as a racemic mixture, meaning it is composed of equal parts of two mirror-image molecules called enantiomers: the R-stereoisomer and the S-stereoisomer. natap.orgdrugbank.com These enantiomers can interconvert within the body. nih.govnih.gov
Pharmacological Differences of R- and S-Stereoisomers
Research has revealed that the R- and S-stereoisomers of this compound possess distinct pharmacological profiles. nih.gov The (S)-stereoisomer is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key target for the drug's primary effects. nih.govnih.gov In contrast, the (R)-stereoisomer exhibits little to no activity at this receptor. nih.govnih.gov
While both enantiomers appear to inhibit the mitochondrial pyruvate (B1213749) carrier, the (S)-enantiomer is primarily responsible for the PPARγ-related side effects. nih.govnih.gov In preclinical models, both stereoisomers have been shown to reduce plasma glucose and hepatic fibrosis to a similar extent as the racemic mixture. nih.govresearchgate.net
Deuterium Stabilization and Research into Modified Analogs
To investigate the individual effects of each enantiomer, scientists have developed deuterium-stabilized versions. Deuterium is a heavier, stable isotope of hydrogen. By replacing a hydrogen atom at the chiral center of the this compound molecule with deuterium, the interconversion between the R and S forms is slowed down. nih.govnih.gov
This has led to the development of PXL065, a deuterium-stabilized R-pioglitazone. natap.orgnih.govnih.gov Preclinical and clinical studies have shown that PXL065 retains the therapeutic efficacy of this compound in conditions like nonalcoholic steatohepatitis (NASH), but with reduced PPARγ-mediated side effects. nih.govnih.govresearchgate.net PXL065 has also been investigated for its potential in treating X-linked adrenoleukodystrophy (ALD). alextlc.org
Advanced Research Methodologies and Experimental Models
In Vitro Cell Culture Models
In vitro cell culture models are fundamental in elucidating the molecular mechanisms of pioglitazone (B448). These systems allow for controlled investigation of the compound's effects on specific cellular processes.
Diverse Cell Lines
A variety of established cell lines have been instrumental in this compound research, each offering unique characteristics to model different physiological and pathological conditions.
Human Hepatocellular Carcinoma (HCC) Cells: Studies using human HCC cell lines, such as SMMC-7721 and HepG2, have shown that this compound can inhibit cell growth. researchgate.netspandidos-publications.com This is achieved in part by down-regulating STAT3 and cyclin D1 expression. researchgate.net Furthermore, this compound has been observed to decrease the expression of the receptor for advanced glycation end products (RAGE), which is associated with HCC progression, thereby reducing proliferation, invasion, and metastatic potential. researchgate.netmdpi.com In hypoxic HepG2 cells, this compound-induced alterations in lipid metabolism have been linked to oxidative stress-related cell death. mdpi.compreprints.org Research on hepatitis B virus-associated HCC cells demonstrated that this compound inhibited cell growth and induced apoptosis, suggesting its potential as a chemotherapeutic agent. spandidos-publications.com
Human Kidney-2 (HK-2) Cells: The human kidney-2 (HK-2) cell line is a key model for studying renal pathophysiology. Research utilizing this cell line contributes to understanding the direct renal effects of this compound.
Neuron-like NT2 Cells: The human neuron-like NT2 cell line has been employed to investigate the long-term mitochondrial effects of this compound. nih.govresearchgate.net At micromolar concentrations, this compound was found to increase mitochondrial DNA content, the levels of electron transport chain subunit proteins, oxygen consumption, and the maximum velocity of complex I and complex IV activities. nih.govresearchgate.net These findings suggest that this compound induces mitochondrial biogenesis and reduces mitochondrial oxidative stress in these neuron-like cells. nih.gov This cell line has also been used in research related to X-linked adrenoleukodystrophy and Down syndrome to explore the effects of this compound on mitochondrial function. oup.comnih.govthieme-connect.com
Non-Small Cell Lung Cancer (NSCLC) Cells: In various human NSCLC cell lines (A549, H1299, H460, H1975, HCC827), this compound has demonstrated anti-tumor effects. nih.gov It has been shown to reduce cell proliferation and invasion in a dose-dependent manner and to induce apoptosis. nih.gov Microarray analysis revealed that this compound down-regulates the MAPK, Myc, and Ras gene pathways, as well as the TGFβ pathway, which is crucial for the epithelial-to-mesenchymal transition. nih.gov Furthermore, this compound affects the bioenergetics of NSCLC cells. nih.govresearchgate.net These findings highlight the potential of this compound as a therapeutic agent for NSCLC. nih.govnih.govaacrjournals.orgclinicaltrials.gov
Vascular Smooth Muscle Cells (VSMCs): Research on rat aortic vascular smooth muscle cells (VSMCs) has shown that this compound can inhibit proliferation and induce apoptosis. nih.govdiabetesjournals.orgnih.gov These effects are mediated through a PPARγ-dependent signaling pathway that involves the up-regulation of caspase 3 and down-regulation of cyclins B1 and D1. nih.gov Additionally, the apoptotic effect of this compound in VSMCs has been linked to the activation of PPAR-γ, release of TGF-β1, and nuclear recruitment of phospho-Smad2. diabetesjournals.orgnih.gov this compound has also been found to reduce calcification in rat VSMCs induced by high phosphate (B84403) levels by inhibiting the Wnt/β-catenin signaling pathway. spandidos-publications.com Furthermore, studies on cultured rat aortic (a7r5) and freshly dissociated rat tail artery VSMCs have indicated that this compound can reduce L-type calcium channel currents. ahajournals.org
Table 1: Summary of this compound's Effects on Diverse Cell Lines
| Cell Line | Key Findings | References |
| Human Hepatocellular Carcinoma (HCC) | Inhibits cell growth, down-regulates STAT3 and cyclin D1, decreases RAGE expression, induces apoptosis. | researchgate.netspandidos-publications.commdpi.compreprints.org |
| Neuron-like NT2 | Increases mitochondrial biogenesis, enhances mitochondrial function, reduces mitochondrial oxidative stress. | nih.govresearchgate.netoup.comnih.govthieme-connect.com |
| Non-Small Cell Lung Cancer (NSCLC) | Reduces proliferation and invasion, induces apoptosis, down-regulates MAPK, Myc, Ras, and TGFβ pathways. | nih.govresearchgate.netnih.govaacrjournals.orgclinicaltrials.gov |
| Vascular Smooth Muscle Cells (VSMC) | Inhibits proliferation, induces apoptosis via PPARγ and TGF-β1/Smad2 pathways, reduces calcification, and modulates calcium channel currents. | nih.govdiabetesjournals.orgnih.govspandidos-publications.comahajournals.org |
Primary Cell Isolations
The use of primary cells, which are isolated directly from tissues, provides a more physiologically relevant model compared to immortalized cell lines. In the context of this compound research, primary rat aortic vascular smooth muscle cells have been instrumental. nih.gov Studies on these cells have elucidated the role of the transforming growth factor (TGF)-β pathway in this compound-induced apoptosis. nih.gov This research demonstrated that the apoptotic effect of this compound is dependent on PPAR-γ activation, subsequent TGF-β1 release, and the selective nuclear recruitment of phospho-Smad2. nih.gov
Co-culture Systems and 3D Models
Advanced in vitro models, such as co-culture systems and three-dimensional (3D) cultures, offer a more complex and physiologically representative environment to study cellular interactions. In non-small cell lung cancer research, ex-vivo 3D cultures generated from human lung adenocarcinoma have been used to test the efficacy of this compound. nih.gov These models have confirmed the anti-proliferative effects of this compound observed in traditional 2D cell cultures. nih.gov Furthermore, in sepsis research, co-culture models could be employed to investigate the interaction between immune cells and endothelial cells in the presence of this compound, providing insights into its anti-inflammatory mechanisms. encyclopedia.pub
In Vivo Preclinical Animal Models
Preclinical animal models are indispensable for evaluating the systemic effects of this compound and its therapeutic potential in various diseases.
Genetically Modified Animal Models
Genetically modified animal models, particularly knockout mice, have been crucial in dissecting the specific molecular pathways through which this compound exerts its effects.
Knockout Mice: Studies using db/db mice, a model for obesity and type 2 diabetes, have shown that this compound treatment can lower blood glucose levels and improve whole-body carbohydrate utilization. researchgate.netphysiology.org In these mice, this compound increased the expression of insulin (B600854) and Nkx6.1 in pancreatic β-cells while reducing the de-differentiation marker Aldh1a3. researchgate.net It also led to increased expression of UCP-1 in white adipose tissue, a marker typically associated with brown adipose tissue. researchgate.net Furthermore, research utilizing mitoNEET knockout mice has demonstrated that the therapeutic effect of this compound in traumatic brain injury is dependent on the mitoNEET protein. oup.com In studies of non-small cell lung cancer, both p53wt and p53wt/Ala135Val mice were used to show that this compound's efficacy in inhibiting tumor development is independent of p53 protein function. aacrjournals.org
Induced Disease Models
Induced disease models, where a pathological condition is experimentally created in an animal, are widely used to study the efficacy of therapeutic agents like this compound across a spectrum of diseases.
Insulin Resistance and Diabetes: In a rat model of insulin resistance induced by a high-fat-carbohydrate diet, this compound administration improved lipid profiles, normalized leptin and resistin levels, and reduced inflammatory markers like TNF-α and IL-6. scielo.br Similarly, in rats fed a high-cholesterol fructose (B13574) diet, this compound improved lipid metabolism and insulin responsiveness, which was associated with reduced hepatic expression of SOCS-3 and pro-inflammatory markers. nih.gov In spontaneously obese, insulin-resistant rhesus monkeys, this compound significantly improved fasting and postprandial insulin, glucose, and triglyceride levels in a dose-related manner. nih.gov Studies in mouse models of type 1 diabetes (non-obese diabetic and multiple low-dose streptozotocin-induced) have shown that pretreatment with thiazolidinediones, including this compound, can prevent or delay the development of diabetes by blocking the autoimmune destruction of pancreatic β-cells. jcrpe.org In a type 2 diabetic rat model, this compound treatment improved retinal function and insulin signaling in the retina. nih.gov
Traumatic Brain Injury (TBI): In a rat model of TBI, this compound was found to improve neurobehavioral outcomes and reduce cerebral edema. nih.gov This neuroprotective effect was mediated through the activation of PPARγ and subsequent reduction of NF-κB and IL-6. nih.gov Another study in a rat model of diffuse brain injury showed that this compound treatment attenuated microglial activation and improved the survival of dopaminergic neurons in the nigrostriatal system. researchgate.net Research in mouse models of TBI has focused on the dose- and time-dependent effects of this compound on mitochondrial function, demonstrating that delayed treatment can lead to ongoing neuroprotection and cognitive benefits. oup.comoup.com
Chronic Kidney Disease (CKD): In a Wistar rat model of adenine-induced chronic kidney disease, prophylactic administration of this compound demonstrated a nephroprotective effect by reducing inflammatory and fibrotic processes and improving the glomerular filtration rate. researchgate.netspandidos-publications.com However, when administered therapeutically in the later stages, the effects were less pronounced. researchgate.netspandidos-publications.com In a rat model of type 2 diabetes, low doses of this compound ameliorated renal fibrosis and preserved renal function, independent of glycemic control. nih.gov Studies in diabetic rats have also shown that this compound can reduce kidney weight and the expression of factors associated with diabetic nephropathy progression. withpower.com Furthermore, in a rat model of CKD with bioprosthetic cardiovascular grafts, this compound treatment reduced graft calcification and intima hyperplasia. frontiersin.org
Inflammation: The anti-inflammatory properties of this compound have been evaluated in various rat models of inflammation. In formalin-induced sub-acute and chronic inflammation models, this compound produced a significant time-related reduction in paw edema. uobaghdad.edu.iquobaghdad.edu.iq However, it showed a non-significant reduction in egg albumin-induced acute inflammation. uobaghdad.edu.iquobaghdad.edu.iq In a mouse model of myocardial ischemia-reperfusion injury, nanoparticle-mediated delivery of this compound reduced inflammatory gene expression and the recruitment of inflammatory monocytes to the heart. ahajournals.org Studies in db/db mice also demonstrated that this compound reduced the expression of inflammatory adipokines. researchgate.net
Epilepsy: In a mouse model of partial global cerebral ischemia, which can lead to increased seizure susceptibility, this compound administration reduced post-ischemic seizure susceptibility.
Sepsis: In a mouse model of sepsis induced by cecal ligation and puncture (CLP), this compound administration decreased inflammation and improved survival. encyclopedia.pub It has been shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-α. encyclopedia.pub In a rat model of sepsis, this compound protected against intestinal injury and maintained intestinal barrier integrity. nih.gov Further research in a mouse model of sepsis-induced acute lung injury (ALI) revealed that this compound alleviates lung injury by activating the PPARγ/PGC-1α pathway and promoting anti-inflammatory M2 macrophage polarization. scielo.brscielo.br Studies in burned mice with E. coli-induced bacteremia showed that this compound reduced serum levels of TNF and IL-10. mdpi.com
Table 2: Overview of this compound's Effects in Induced Disease Models
| Disease Model | Animal Model | Key Findings | References |
| Insulin Resistance/Diabetes | Rat (High-Fat-Carbohydrate Diet) | Improved lipid profile, reduced inflammation. | scielo.br |
| Insulin Resistance/Diabetes | Rat (High-Cholesterol Fructose Diet) | Improved lipid metabolism and insulin responsiveness. | nih.gov |
| Insulin Resistance/Diabetes | Rhesus Monkey (Spontaneously Obese) | Improved fasting and postprandial glucose and lipids. | nih.gov |
| Traumatic Brain Injury | Rat | Improved neurobehavior, reduced cerebral edema and inflammation. | nih.govresearchgate.net |
| Traumatic Brain Injury | Mouse | Provided neuroprotection and improved cognitive function. | oup.comoup.com |
| Chronic Kidney Disease | Rat (Adenine-Induced) | Reduced inflammation and fibrosis, improved GFR. | researchgate.netspandidos-publications.com |
| Chronic Kidney Disease | Rat (Type 2 Diabetic) | Ameliorated renal fibrosis, preserved renal function. | nih.gov |
| Inflammation | Rat (Formalin-Induced Paw Edema) | Reduced sub-acute and chronic inflammation. | uobaghdad.edu.iquobaghdad.edu.iq |
| Sepsis | Mouse (Cecal Ligation and Puncture) | Decreased inflammation, improved survival. | encyclopedia.pub |
| Sepsis | Rat (Cecal Ligation and Puncture) | Protected against intestinal injury. | nih.gov |
| Sepsis-Induced ALI | Mouse (Cecal Ligation and Puncture) | Alleviated lung injury via PPARγ/PGC-1α pathway. | scielo.brscielo.br |
Molecular and Cellular Biology Techniques
Gene expression analysis has been a cornerstone in understanding the molecular mechanisms of this compound. As a potent agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), this compound directly modulates the transcription of numerous genes involved in glucose and lipid metabolism. fda.gov
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) has been widely used to validate findings from broader transcriptomic analyses and to quantify the expression of specific genes of interest. For instance, in a study on vitiligo melanocytes, RT-qPCR demonstrated that this compound treatment upregulated the gene expression of PGC1α and downregulated VDAC1. researchgate.net In another study investigating diabetic nephropathy, RT-qPCR was used to confirm the differential expression of selected genes in the sciatic nerve and kidney glomeruli following this compound treatment, corroborating RNA-Seq data. nih.gov
Microarray analysis has provided a global view of the transcriptomic changes induced by this compound. In a study using obese C57BL/6J mice, microarray analysis of liver tissue identified 346 differentially expressed genes following long-term this compound treatment, with 260 genes being upregulated and 86 downregulated. mdpi.com Gene Ontology analysis of these genes revealed a transcriptional downregulation of inflammatory responses and an upregulation of lipid metabolism. mdpi.com Similarly, gene microarray analysis of hippocampal tissue from a mouse model of Alzheimer's disease treated with this compound identified transcriptional responses consistent with the known actions of thiazolidinediones, as well as novel potential targets related to estrogenic processes and glutamatergic and lipid metabolism. nih.gov
RNA Sequencing (RNA-Seq) offers a more comprehensive and sensitive approach to transcriptome analysis. RNA-Seq studies have been employed to compare the effects of this compound across different tissues in diabetic mouse models. One such study revealed that this compound reversed gene expression patterns associated with cell death and inflammation in the kidney glomeruli but had a different effect in the sciatic nerve. nih.gov In another study, RNA-Seq data from the skeletal muscle of breast cancer-bearing mice treated with this compound showed a significant upregulation of mitochondrial bioenergetic pathways and enrichment of the PPAR signaling pathway. mdpi.com
These gene expression analysis techniques have been pivotal in dissecting the tissue-specific and context-dependent effects of this compound, moving beyond its well-established role in metabolic regulation.
Protein analysis techniques are crucial for validating the functional consequences of gene expression changes induced by this compound and for directly assessing the levels and localization of key proteins.
Western Blotting is a standard method used to quantify the expression of specific proteins. In a study on cardiac allograft rejection, Western blotting revealed that this compound treatment significantly suppressed the expression of monocyte chemoattractant protein-1 (MCP-1) in allografts. ahajournals.org In the context of diabetic nephropathy, Western blot analysis demonstrated that this compound downregulated the expression of advanced glycation end products (AGEs), the receptor for advanced glycation end products (RAGE), and NF-κB, which in turn led to decreased levels of NLRP3, caspase-1, IL-18, and IL-1β. nih.govnih.gov Furthermore, in a model of renal ischemia-reperfusion injury, this compound administration post-injury significantly decreased the expression of STAT3. spandidos-publications.com
Immunohistochemistry (IHC) allows for the visualization of protein expression within the tissue context. In the cardiac allograft rejection model, IHC showed that this compound-treated allografts had significantly lower numbers of infiltrating CD4+, CD8+, and CD11b-positive cells. ahajournals.org In diabetic apolipoprotein E knockout mice, IHC was used to evaluate the expression of NLRP3, caspase-1, IL-18, and IL-1β in the glomeruli, confirming the downregulatory effect of this compound. nih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative technique used to measure the concentration of soluble proteins such as cytokines and hormones. In the cardiac allograft study, ELISA was used to determine the concentrations of IFN-γ and MCP-1. ahajournals.org In a study investigating the effects of this compound on hippocampal inflammation, ELISA was employed to measure the levels of IL-1β and IL-6, showing a significant decrease in the this compound-treated group. researchgate.net
The following table summarizes the application of these protein analysis techniques in this compound research.
Table 2: Protein Analysis Techniques in this compound Research
| Technique | Application in this compound Research | Key Proteins Analyzed |
|---|---|---|
| Western Blotting | Quantifying protein expression changes in response to this compound. | MCP-1, AGEs, RAGE, NF-κB, NLRP3, caspase-1, IL-18, IL-1β, STAT3. ahajournals.orgnih.govnih.govspandidos-publications.com |
| Immunohistochemistry | Visualizing protein localization and cellular infiltration in tissues. | CD4+, CD8+, CD11b+, NLRP3, caspase-1, IL-18, IL-1β. ahajournals.orgnih.govnih.gov |
Flow cytometry has been instrumental in dissecting the cellular effects of this compound, particularly in the context of immunology and cell cycle analysis. This technique allows for the high-throughput, quantitative analysis of multiple characteristics of individual cells.
In studies of vascular biology, flow cytometry has been used to identify changes in lymphocyte populations in response to this compound. For instance, in patients who received a zotarolimus-eluting stent, flow cytometric analysis of peripheral blood mononuclear cells (PBMCs) was performed to detect population changes of T cells, B cells, and NK cells. ahajournals.org This analysis helped to identify the specific lymphocyte populations responsible for the observed reduction in the peripheral blood compartment following this compound treatment. ahajournals.org Furthermore, flow cytometry was used to monitor the expression of the chemokine receptor CCR2 on the surface of CD14+ monocytes, revealing a downregulation in the this compound group. ahajournals.org
Flow cytometry is also a powerful tool for assessing apoptosis. In a study investigating the effects of this compound on normal urothelial cells and bladder cancer cells, apoptosis was evaluated by staining cells with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometric analysis. medsci.org This approach demonstrated that this compound induced apoptosis in normal urothelial cells in a time- and dose-dependent manner, but not in bladder cancer cells. medsci.org Similarly, in a study on renal cell carcinoma, Annexin V-PI double staining with flow cytometry confirmed a dose-dependent increase in apoptotic cells in this compound-treated Caki cells. spandidos-publications.com
The ability of flow cytometry to analyze large numbers of cells and provide quantitative data on multiple parameters makes it an invaluable tool for understanding the cellular mechanisms of this compound's action.
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell's natural context. thermofisher.com This methodology is particularly relevant for studying the action of this compound, as its primary target, PPARγ, is a nuclear receptor that functions as a transcription factor. fda.gov
The ChIP process typically involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest (in this case, PPARγ or its heterodimeric partner, retinoid X receptor (RXR)) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by various methods, including qPCR (ChIP-qPCR), microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq). thermofisher.com
In the context of this compound research, ChIP assays are essential for identifying the direct gene targets of PPARγ. By activating PPARγ, this compound promotes the binding of the PPARγ-RXR heterodimer to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes. nih.gov A study investigating the diet-modifying influence of this compound on hepatic gene expression utilized RXR ChIP-Seq to identify the genomic binding sites of the PPARγ-RXR complex. nih.gov This approach allows for a genome-wide map of PPARγ target genes, providing direct evidence of the transcriptional networks regulated by this compound.
ChIP assays can elucidate how this compound influences chromatin structure and gene expression by not only identifying direct binding sites but also by studying the recruitment of co-activators and co-repressors to these sites. cellsignal.com This level of detail is critical for a comprehensive understanding of the molecular pharmacology of this compound.
Flow Cytometry for Cellular Assays
Functional and Bioenergetic Assays
Functional and bioenergetic assays are critical for understanding the physiological consequences of this compound's molecular actions, particularly its effects on mitochondrial function.
In a rat model of chronic kidney disease, this compound was found to improve mitochondrial function by increasing the mitochondrial membrane potential, reducing reactive oxygen species (ROS) generation, and restoring ATP production and the activities of mitochondrial complexes I and III. frontiersin.org
Glucose uptake assays are another important functional assay, particularly relevant to this compound's antidiabetic effects. A non-radioactive glucose uptake assay using 3T3-L1 cell lines and flow cytometry has been employed to evaluate the efficacy of this compound enantiomers. mdpi.com This assay measures the uptake of a fluorescent glucose analog, providing a direct measure of insulin sensitivity at the cellular level. mdpi.com
The table below highlights key findings from functional and bioenergetic assays in this compound research.
Table 3: Functional and Bioenergetic Assays in this compound Research
| Assay Type | Model System | Key Findings with this compound Treatment |
|---|---|---|
| Seahorse XF Analyzer (OCR) | Down syndrome fibroblasts | Increased basal ATP content and oxygen consumption rate. nih.govresearchgate.net |
| Seahorse XF Analyzer (OCR) | Mouse model of mild brain contusion | Restored maximal mitochondrial respiration. nih.gov |
| Mitochondrial function assays | Rat model of chronic kidney disease | Increased mitochondrial membrane potential, reduced ROS, restored ATP production and complex I/III activity. frontiersin.org |
Cellular Respirometry and Calorimetry
Cellular respirometry and calorimetry are powerful techniques used to investigate the effects of this compound on cellular bioenergetics. These methods provide real-time data on metabolic activity, including oxygen consumption and heat production.
Studies utilizing these techniques have revealed that this compound can modulate cellular energetics. For instance, in human hepatocellular carcinoma (HepG2) cells cultured in a glucose-rich medium, this compound treatment led to an increase in cellular heat flow, as measured by calorimetry. louisville.edu Concurrently, oxygen consumption rates, a measure of mitochondrial respiration, were observed to decrease. louisville.edu This suggests that under these conditions, this compound induces a reduction in mitochondrial activity, which is partially compensated by an increase in glycolysis. louisville.edunih.gov
However, the metabolic effects of this compound are context-dependent. When HepG2 cells were cultured in a galactose-containing medium, which forces a greater reliance on mitochondrial respiration, the addition of this compound did not result in an increase in cellular heat flow, and oxygen consumption rates remained unchanged. louisville.edunih.gov These findings highlight that the cellular response to this compound is influenced by the available energy substrates and the cell's glycolytic capacity. louisville.edunih.gov
Further investigations have shown that this compound can directly impact mitochondrial respiration. Acute exposure of primary hepatocytes and isolated mitochondria to this compound resulted in reduced cellular and complex I-fueled respiration rates. researchgate.net Indirect calorimetry has also been employed in animal models to assess the systemic metabolic effects of this compound, measuring parameters such as oxygen consumption and heat expenditure. physiology.org
Table 1: Effects of this compound on Cellular Bioenergetics in HepG2 Cells
| Culture Medium | Parameter | Effect of this compound | Reference |
|---|---|---|---|
| Glucose (10 mM) | Cellular Heat Flow | Increased | louisville.edunih.gov |
| Glucose (10 mM) | Oxygen Consumption | Decreased | louisville.edunih.gov |
| Galactose (10 mM) | Cellular Heat Flow | No change | louisville.edunih.gov |
| Galactose (10 mM) | Oxygen Consumption | No change | louisville.edunih.gov |
Mitochondrial Function Assays
A variety of assays are employed to dissect the specific effects of this compound on mitochondrial function. These assays provide detailed insights into changes in mitochondrial membrane potential (MMP), reactive oxygen species (ROS) production, ATP synthesis, and the activity of mitochondrial enzyme complexes.
Research has demonstrated that this compound can protect and improve mitochondrial function in various cell and animal models. In a study on rats with induced chronic kidney disease, this compound treatment helped stabilize the mitochondrial membrane potential, inhibited the generation of ROS, and maintained ATP production. nih.gov It also preserved the activities of mitochondrial complexes I and III and prevented the leakage of cytochrome C from the mitochondria. nih.gov Furthermore, this compound was found to upregulate the expression of key mitochondrial proteins that were diminished in the disease state. nih.gov
Similarly, in a diabetic rabbit model, this compound treatment was associated with a reversal of mitochondrial structural remodeling, reduced mitochondrial ROS, and improved respiratory control rate and mitochondrial membrane potential. frontiersin.org In high-glucose-treated pancreatic β-cells, this compound exposure reduced cellular ROS production and mitigated the loss of mitochondrial membrane potential. researchgate.net
However, other studies suggest a more complex, and sometimes detrimental, effect of this compound on mitochondria. In isolated mitochondria, this compound has been shown to decrease the mitochondrial membrane potential and the efficiency of ADP phosphorylation, particularly in the presence of calcium ions. mdpi.com It has also been reported to decrease the activity of mitochondrial complexes I and III in isolated mouse liver mitochondria. researchgate.net
Table 2: Summary of this compound's Effects on Mitochondrial Function
| Model System | Parameter | Observed Effect | Reference |
|---|---|---|---|
| 5/6 Nephrectomized Rats | Mitochondrial Membrane Potential | Stabilized | nih.gov |
| 5/6 Nephrectomized Rats | ROS Generation | Inhibited | nih.gov |
| 5/6 Nephrectomized Rats | ATP Production | Maintained | nih.gov |
| 5/6 Nephrectomized Rats | Complex I & III Activity | Maintained | nih.gov |
| Diabetic Rabbits | Mitochondrial ROS | Decreased | frontiersin.org |
| Diabetic Rabbits | Mitochondrial Membrane Potential | Improved | frontiersin.org |
| High-Glucose Treated INS-1 Cells | Mitochondrial Membrane Potential | Mitigated Loss | researchgate.net |
| Isolated Mitochondria | Mitochondrial Membrane Potential | Decreased | mdpi.com |
| Isolated Mouse Liver Mitochondria | Complex I & III Activity | Decreased | researchgate.net |
Cell Proliferation and Apoptosis Assays
The influence of this compound on cell proliferation and apoptosis is a significant area of research, often investigated using a variety of in vitro assays. These include MTT assays and BrdU incorporation assays to measure cell proliferation, and Hoechst staining, Annexin V staining, TUNEL assays, and analysis of caspase activity to detect and quantify apoptosis.
Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in several cell types. For example, in human retinoblastoma Y79 cells, this compound suppressed cell viability in a dose- and time-dependent manner and induced apoptosis. tandfonline.com This was accompanied by changes in the expression of apoptosis-related proteins such as caspase-3, Bcl-2, and Bax. tandfonline.com Similarly, in vascular smooth muscle cells (VSMCs), this compound treatment inhibited proliferation and induced apoptosis. nih.gov This effect was mediated through the upregulation of caspase-3 and caspase-9 and the downregulation of cyclin B1 and cyclin D1. nih.gov
In normal urothelial transitional epithelium (NUTE) cells, this compound was also found to inhibit proliferation and induce apoptosis in a time- and dose-dependent manner. medsci.org However, in the same study, it did not have the same effect on bladder cancer (J82) cells. medsci.org
Conversely, in PC12 cells subjected to oxidative stress, this compound demonstrated a protective effect by increasing cell survival and reducing apoptosis. spandidos-publications.com This anti-apoptotic effect was confirmed by flow cytometry and TUNEL assays. spandidos-publications.com
Table 3: Effects of this compound on Cell Proliferation and Apoptosis
| Cell Type | Effect on Proliferation | Effect on Apoptosis | Key Mediators | Reference |
|---|---|---|---|---|
| Human Retinoblastoma (Y79) | Suppressed | Induced | Caspase-3, Bcl-2, Bax | tandfonline.com |
| Vascular Smooth Muscle Cells | Inhibited | Induced | Caspase-3, Caspase-9, Cyclin B1, Cyclin D1 | nih.gov |
| Normal Urothelial Cells (NUTE) | Inhibited | Induced | - | medsci.org |
| Bladder Cancer Cells (J82) | No effect | No effect | - | medsci.org |
| PC12 Cells (oxidative stress) | - | Reduced | - | spandidos-publications.com |
Computational and Bioinformatics Approaches
Network Analysis for Gene-Phenotype Connectivity
Network analysis is a powerful computational approach used to explore the complex relationships between genes, proteins, and clinical phenotypes affected by this compound. By integrating data from various sources, such as drug-target databases and protein-protein interaction networks, researchers can construct and analyze molecular association networks to understand the broader biological impact of this compound.
One such study utilized the Drug-Target Interactome (DTome) to identify direct and indirect target proteins of this compound. nih.govnih.gov This analysis identified four direct target proteins: PPARA, PPARD, PPARG, and MAOB. nih.gov By predicting the interacting partners of these direct targets, a comprehensive network of this compound-associated proteins was created and visualized using software like Cytoscape. nih.gov This approach helps to elucidate the potential molecular mechanisms underlying both the therapeutic effects and potential adverse effects of the drug. nih.govnih.gov For example, this type of analysis has been used to explore the association between this compound and bladder cancer by identifying target genes and their alterations in cancer samples. nih.gov
Pathway Enrichment Analysis
Pathway enrichment analysis is a computational method used to identify biological pathways that are significantly over-represented within a set of genes, such as those affected by this compound treatment. This analysis provides insights into the biological processes and signaling pathways that are modulated by the drug.
Studies have employed tools like Gene Set Enrichment Analysis (GSEA) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database to analyze gene expression data from cells or tissues treated with this compound. For instance, in skeletal muscle from individuals with polycystic ovary syndrome (PCOS) treated with this compound, pathway analysis revealed a significant upregulation of genes involved in mitochondrial oxidative phosphorylation (OXPHOS), ribosomal proteins, and mRNA processing. plos.org Another study on PCOS patients identified the PI3K-Akt signaling pathway and the cytokine-cytokine receptor interaction pathway as being significantly enriched. texilajournal.com
In the context of exploring the mechanisms of this compound, a KEGG pathway analysis of genes associated with its direct targets identified 12 to 15 significant pathways, including the PPAR signaling pathway and pathways in cancer. nih.govnih.gov These findings help to build a more comprehensive understanding of the molecular mechanisms underlying this compound's action.
miRNA Target Prediction and Regulatory Network Analysis
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. Computational methods are used to predict the gene targets of miRNAs that are altered by this compound treatment and to construct regulatory networks that illustrate the complex interplay between miRNAs and their target genes.
Research has shown that this compound can alter the expression of miRNAs in both tissues and circulating extracellular vesicles (EVs). In a study on individuals with type 2 diabetes, this compound treatment led to a significant downregulation of five miRNAs (miR-7-5p, miR-20a-5p, miR-92a-3p, miR-195-5p, and miR-374b-5p) in plasma EVs. nih.gov Interestingly, the expression of miR-195-5p was increased in subcutaneous adipose tissue. nih.gov
By predicting the targets of these differentially expressed miRNAs, researchers can identify key genes and pathways that are regulated by this compound through miRNA-mediated mechanisms. For example, the gene RAF1, a positive regulator of lipolysis, was identified as a target of miR-195-5p and was significantly downregulated in adipose tissue following this compound treatment. nih.gov This suggests that this compound may improve insulin sensitivity in part by modulating miRNA expression, which in turn regulates genes involved in metabolic processes. nih.gov Network analysis of these miRNA-targeted genes can further reveal enriched cellular compartments and signaling pathways, such as those related to caveola and phosphatidylinositol triphosphate signaling. nih.govmedrxiv.org
Future Directions in Pioglitazone Research
Elucidating Novel PPARγ-Independent Mechanisms
A significant frontier in pioglitazone (B448) research is the exploration of its biological effects that occur independently of PPARγ activation. nih.govaai.org While PPARγ is the primary target, evidence suggests that some of this compound's actions, particularly its vasoprotective and anti-proliferative effects, are mediated through alternative pathways. nih.gov
One notable PPARγ-independent target identified is the outer mitochondrial membrane protein, mitoNEET (also known as CISD1). pharmgkb.org this compound binds to mitoNEET with an affinity comparable to its binding to PPARγ, suggesting a potentially significant role in cellular redox control and mitochondrial function. pharmgkb.org
Furthermore, studies in vascular smooth muscle cells (VSMCs) have demonstrated that this compound can activate AMP-activated protein kinase (AMPK) and inhibit key proliferative signaling pathways, such as the mTOR/p70S6K and ERK pathways, without involving PPARγ. nih.gov This activation of AMPK appears to be a crucial component of its ability to inhibit the exaggerated cell growth associated with atherosclerosis. nih.gov Research also suggests that this compound's anti-inflammatory effects, such as the repression of Vascular Cell Adhesion Molecule-1 (VCAM-1), may be mediated in a PPARα-dependent manner, highlighting a complex interplay between different PPAR isoforms. jacc.orgnih.gov In models of renal fibrosis, this compound has been shown to repress key transcription factors like EGR-1, STAT3, and AP-1, which are downstream of the pro-fibrotic TGF-β1 pathway, suggesting another layer of its mechanism beyond simple PPARγ agonism. researchgate.net
Exploring Synergistic Effects with Other Pharmacological Agents in Preclinical Settings
The potential for this compound to enhance the efficacy of other drugs is a promising area of preclinical investigation, particularly in oncology and metabolic disease. nih.gov Studies have reported that this compound can work synergistically with various chemotherapeutic agents. For instance, it has been shown to potentiate the anti-cancer effects of drugs like arsenic trioxide, cisplatin, and doxorubicin. mdpi.comnih.gov The proposed mechanisms for this synergy often involve the induction of cell cycle arrest. mdpi.compreprints.org
In the context of metabolic disorders, combining this compound with other antidiabetic agents is an area of active interest. Preclinical and clinical studies have explored combinations with GLP-1 receptor agonists like exenatide, which may offset the weight gain associated with thiazolidinedione therapy. nih.gov Similarly, combinations with SGLT2 inhibitors are being investigated. mdpi.com A preclinical study in diabetic rats demonstrated that co-administration with caffeine (B1668208) resulted in a synergistic reduction in blood glucose levels, apparently by increasing the bioavailability of this compound. smj.org.sa Research has also pointed to a synergistic effect with statins in reducing glioma cell populations in vitro. mdpi.com More recently, a synergistic antiviral effect against SARS-CoV-2 was observed when this compound was combined with pamapimod, a p38 MAPK inhibitor. mdpi.com
Interactive Table: Preclinical Synergistic Effects of this compound
| Combined Agent | Therapeutic Area | Observed Synergistic Effect | Supporting Evidence |
|---|---|---|---|
| Arsenic Trioxide | Oncology (Leukemia) | Potentiated anti-cancer effects. | mdpi.comnih.gov |
| Cisplatin | Oncology | Potentiated anti-cancer effects. | nih.gov |
| Doxorubicin | Oncology | Potentiated anti-cancer effects. | nih.gov |
| Tyrosine Kinase Inhibitors | Oncology (Leukemia) | Potentiated anti-cancer effects. | nih.gov |
| Statins | Oncology (Glioma) | Significant reduction in cancer cell populations in vitro. | mdpi.com |
| Caffeine | Diabetes | Enhanced antidiabetic effect and bioavailability of this compound in diabetic rats. | smj.org.sa |
| Vitamin E | NASH | Positive effects against Non-alcoholic steatohepatitis (NASH). | mdpi.compreprints.org |
| Pamapimod | Virology (SARS-CoV-2) | Synergistic inhibition of viral replication. | mdpi.com |
| Exenatide | Diabetes | Potential to obviate weight gain while maintaining glucose control. | nih.gov |
Advancements in Stereoisomer-Specific Research for Targeted Actions
This compound is administered as a racemic mixture, meaning it consists of a 1:1 ratio of two stereoisomers (enantiomers), (R)-pioglitazone and (S)-pioglitazone, which are mirror images of each other. europa.euresearchgate.net These enantiomers interconvert within the body. europa.eu A pivotal direction in this compound research is the investigation of the distinct pharmacological properties of each isomer to develop more targeted therapies with improved benefit-risk profiles. poxelpharma.comnih.gov
Emerging evidence indicates that the two enantiomers possess different activities. The S-stereoisomer is believed to be primarily responsible for the classical PPARγ activation, which mediates the insulin-sensitizing effects but also contributes to side effects like fluid retention and weight gain. poxelpharma.comnatap.org Conversely, the R-stereoisomer appears to have reduced PPARγ activity but retains non-genomic actions, including inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC). poxelpharma.comnatap.org
This has led to the development of PXL065, a novel deuterium-stabilized R-enantiomer of this compound. poxelpharma.comnatap.org Deuterium stabilization prevents the R-isomer from converting into the S-isomer in the body. poxelpharma.com Preclinical and Phase 2 clinical trial results for PXL065 in non-alcoholic steatohepatitis (NASH) have been promising, showing a reduction in liver fat and improvements in liver histology with a better safety profile regarding weight gain and edema compared to the racemic mixture. poxelpharma.comnatap.org This stereoisomer-specific approach represents a sophisticated strategy to isolate the therapeutic benefits of this compound's non-genomic pathways while minimizing the undesirable effects linked to strong PPARγ agonism. poxelpharma.com
Deeper Understanding of Tissue-Specific Responses at the Molecular Level
The therapeutic effects of this compound are the result of its complex and varied actions across different tissues, primarily adipose tissue, skeletal muscle, and the liver. drugbank.compharmgkb.org Future research is focused on obtaining a more granular understanding of these tissue-specific molecular responses.
In skeletal muscle, this compound also reduces linoleic acid concentrations, indicating a shared mechanism with adipose tissue. frontiersin.org It enhances insulin (B600854) sensitivity by stimulating genes involved in adiponectin signaling, mitochondrial function, and fat oxidation. pharmgkb.org In the vasculature, this compound's effects on vascular smooth muscle cells (VSMCs) are largely anti-proliferative, mediated through both PPARγ-dependent and independent pathways, as discussed previously. nih.gov
A key area of future study is understanding how this compound regulates the cross-talk between tissues, such as through the secretion of signaling molecules from adipose tissue. For example, this compound treatment alters the expression and sorting of microRNAs (miRNAs) into circulating extracellular vesicles (EVs) from fat cells, which can then influence gene expression in other tissues. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights
To unravel the full complexity of this compound's actions, researchers are increasingly turning to multi-omics approaches. nih.govmdpi.com This strategy involves integrating large-scale datasets from genomics, transcriptomics (gene expression), proteomics (proteins), metabolomics (metabolites), and lipidomics (lipids) to build a holistic picture of the drug's effects. metwarebio.comnih.gov
A preclinical study investigating breast cancer-associated muscle fatigue used a multi-omics approach to assess this compound's effects. metwarebio.com By combining transcriptomics, metabolomics, and quantitative lipidomics, the study identified molecular improvements in muscle metabolism and lipid profiles, even though functional fatigue was not resolved. metwarebio.com Lipidomics identified ceramide accumulation as a key pathology, while transcriptomics revealed that this compound improved mitochondrial function. metwarebio.com
In another example, an artificial intelligence framework integrated multi-omics data and GWAS results to probe this compound's potential mechanism in Alzheimer's disease, identifying key proteins like GSK3B and CDK5 as part of its inferred mechanism of action. researchgate.net Research on human subjects has combined transcriptomics and miRNA profiling of adipose tissue and circulating extracellular vesicles. This revealed that this compound treatment alters miRNA sorting and secretion from fat cells, which in turn may mediate some of its systemic beneficial effects on inflammation and insulin sensitivity. nih.gov This integration of diverse 'omics' datasets allows researchers to move beyond single-pathway analysis and construct comprehensive network models of this compound's action, paving the way for more personalized therapeutic strategies. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. How should researchers design a clinical trial to evaluate Pioglitazone’s efficacy in nonalcoholic steatohepatitis (NASH)?
- Methodological Answer : A randomized, placebo-controlled trial design is recommended, incorporating histologic and metabolic endpoints. Key steps include:
- Patient Selection : Enroll subjects with biopsy-confirmed NASH and impaired glucose tolerance or type 2 diabetes .
- Intervention : Administer this compound (45 mg/day) alongside a hypocaloric diet (500 kcal deficit) for ≥6 months .
- Outcome Measures : Assess hepatic fat content via magnetic resonance spectroscopy, insulin sensitivity via glucose turnover tests, and histologic improvements (steatosis, ballooning necrosis, inflammation) through pre- and post-treatment biopsies .
- Statistical Power : Ensure adequate sample size (e.g., n=55) to detect significant differences in aminotransferase levels and hepatic insulin sensitivity .
Q. How can the PICOT framework structure research questions on this compound’s cardiovascular outcomes?
- Methodological Answer :
- Population (P) : Type 2 diabetes patients with high cardiovascular risk.
- Intervention (I) : this compound therapy (e.g., 15–45 mg/day).
- Comparison (C) : Other oral hypoglycemic agents (e.g., sulfonylureas) or placebo.
- Outcome (O) : Incidence of major adverse cardiovascular events (MACE), changes in lipid profiles.
- Time (T) : Follow-up over 2–5 years.
- Example : "In T2DM patients with insulin resistance (P), does this compound (I) compared to metformin (C) reduce MACE incidence (O) over 3 years (T)?" .
Q. What methodologies assess this compound’s impact on insulin sensitivity in preclinical models?
- Methodological Answer :
- Animal Models : Use fructose-fed rats to induce hyperinsulinemia and insulin resistance .
- Metabolic Parameters : Measure plasma insulin, triglycerides, and cholesterol levels pre- and post-treatment .
- Vascular Reactivity : Evaluate vasoconstrictor responses to noradrenaline and angiotensin II via spinal cord stimulation .
- Statistical Analysis : Compare systolic blood pressure and heart rate changes between treatment and control groups using t-tests or ANOVA .
Advanced Research Questions
Q. How can conflicting findings on this compound’s cancer risks be systematically reconciled?
- Methodological Answer :
- Network Pharmacology : Identify this compound’s direct targets (e.g., PPAR-γ) using DrugBank, then perform protein-protein interaction analysis via STRING and pathway enrichment (KEGG/WebGestalt) to map cancer-related pathways (e.g., prostate/pancreatic cancer) .
- Observational Studies : Conduct propensity score-matched cohort studies (1:1 matching) to control for confounders (age, smoking, BMI) and calculate adjusted hazard ratios using Cox models .
- Meta-Analysis : Follow PRISMA guidelines to exclude low-quality studies (e.g., Newcastle-Ottawa Scale <5) and pool data on cancer incidence across trials .
Q. What advanced statistical techniques address confounding in this compound safety studies?
- Methodological Answer :
- Propensity Score Matching : Calculate scores based on baseline characteristics (e.g., diabetes duration, smoking status) to create balanced treatment/comparison groups .
- Sensitivity Analyses : Validate findings using restricted datasets (e.g., post-"up-to-standard" dates) or linked hospital records (e.g., HES data for cancer diagnoses) .
- Software : Implement SAS or R for Cox proportional hazards models and population attributable risk calculations .
Q. How do network pharmacology approaches elucidate this compound’s multi-target mechanisms?
- Methodological Answer :
- Target Identification : Use DrugBank to retrieve this compound’s primary targets (e.g., PPAR-γ, SLC22A12) .
- Interaction Networks : Construct protein-protein interaction networks via STRING (confidence score >0.7) and visualize with Cytoscape .
- Pathway Enrichment : Apply WebGestalt to identify overrepresented pathways (e.g., insulin signaling, cancer pathways) and validate with gene ontology (GO) terms .
Q. What validation criteria ensure reliability in quantifying this compound metabolites via HPLC?
- Methodological Answer :
- Specificity : Confirm baseline separation of this compound from impurities using a C18 column and UV detection .
- Linearity : Validate over a concentration range (e.g., 0.1–150 μg/mL) with R² >0.999 .
- Accuracy/Precision : Achieve recovery rates of 98–102% and RSD <2% for intra-/inter-day assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
